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  • Product: 1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride
  • CAS: 1439896-45-3

Core Science & Biosynthesis

Foundational

Synthesis and characterization of 1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride

An In-depth Technical Guide to the Synthesis and Characterization of 1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride For Researchers, Scientists, and Drug Development Professionals Introduction 1-[3-(Aminomethyl)phen...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Characterization of 1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride is a key chemical intermediate, valued for its unique structural components: a substituted phenyl ring, a primary amine, and a caprolactam moiety. This combination makes it a versatile building block in the synthesis of complex molecules, particularly within the pharmaceutical industry. Its utility is highlighted in the development of novel therapeutics, such as potent and selective inhibitors of blood coagulation factor Xa, which are crucial in the management of thromboembolic diseases.[1] The strategic placement of the aminomethyl and azepan-2-one groups on the phenyl ring allows for diverse chemical modifications, enabling the exploration of structure-activity relationships in drug discovery programs.

This guide provides a comprehensive overview of a robust synthetic route to 1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride and the analytical methods for its thorough characterization. The methodologies described herein are grounded in established chemical principles and are designed to be both efficient and reproducible.

Synthesis of 1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride

The synthesis of the target compound is strategically designed in a three-step sequence, commencing with the formation of the C-N bond between the aromatic ring and the lactam, followed by the reduction of a nitrile to the desired primary amine, and culminating in the formation of the hydrochloride salt.

Synthetic Scheme Overview

Synthetic_Scheme cluster_0 Step 1: Buchwald-Hartwig Amination cluster_1 Step 2: Nitrile Reduction cluster_2 Step 3: Hydrochloride Salt Formation 3-bromobenzonitrile 3-Bromobenzonitrile intermediate 1-(3-Cyanophenyl)azepan-2-one 3-bromobenzonitrile->intermediate Pd Catalyst, Ligand, Base, Toluene, Heat azepan-2-one Azepan-2-one (Caprolactam) azepan-2-one->intermediate intermediate_2 1-(3-Cyanophenyl)azepan-2-one amine_product 1-[3-(Aminomethyl)phenyl]azepan-2-one intermediate_2->amine_product H₂, Raney Nickel, Ethanol/Ammonia amine_product_2 1-[3-(Aminomethyl)phenyl]azepan-2-one final_product 1-[3-(Aminomethyl)phenyl]azepan-2-one Hydrochloride amine_product_2->final_product HCl in Ether

Caption: Overall synthetic workflow for 1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride.

Step 1: Buchwald-Hartwig Amination

The initial step involves the formation of a carbon-nitrogen bond between an aryl halide and a lactam. The Buchwald-Hartwig amination is the method of choice for this transformation due to its high efficiency and functional group tolerance.[2] This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern synthetic organic chemistry for constructing aryl amines.[2][3]

Experimental Protocol:

  • To a dry, inert-atmosphere flask, add 1-(3-bromophenyl)azepan-2-one (1.0 eq), azepan-2-one (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), and a suitable phosphine ligand like Xantphos (0.04 eq).

  • Add a base, for example, cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Add anhydrous toluene as the solvent.

  • Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to yield 1-(3-cyanophenyl)azepan-2-one.

Causality of Experimental Choices:

  • Catalyst System: The combination of a palladium precursor (Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (Xantphos) is crucial for the catalytic cycle, which involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[2]

  • Base: Cesium carbonate is a strong, non-nucleophilic base that facilitates the deprotonation of the lactam, which is necessary for its participation in the catalytic cycle.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents its degradation and ensures catalytic activity.

Step 2: Catalytic Hydrogenation for Nitrile Reduction

The reduction of the nitrile group in 1-(3-cyanophenyl)azepan-2-one to a primary amine is a critical step. Catalytic hydrogenation is a clean and efficient method for this transformation.[4][5]

Experimental Protocol:

  • In a high-pressure hydrogenation vessel, dissolve 1-(3-cyanophenyl)azepan-2-one (1.0 eq) in a suitable solvent, such as ethanol saturated with ammonia.

  • Add a catalytic amount of Raney Nickel (approximately 10% by weight), slurried in ethanol.

  • Seal the vessel and purge it with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1-[3-(Aminomethyl)phenyl]azepan-2-one.

Causality of Experimental Choices:

  • Catalyst: Raney Nickel is a highly active catalyst for the hydrogenation of nitriles to primary amines.[4]

  • Solvent System: The use of ethanol saturated with ammonia helps to suppress the formation of secondary and tertiary amine byproducts by competing with the primary amine product for reaction with the intermediate imine.[4]

  • Pressure and Agitation: Adequate hydrogen pressure and vigorous stirring ensure efficient mass transfer of hydrogen gas to the catalyst surface, which is essential for a reasonable reaction rate.

Step 3: Hydrochloride Salt Formation

The final step is the conversion of the free amine to its hydrochloride salt. This is a standard procedure that often improves the compound's crystallinity, stability, and handling properties.

Experimental Protocol:

  • Dissolve the crude 1-[3-(Aminomethyl)phenyl]azepan-2-one in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in diethyl ether (typically 2 M) dropwise with stirring.

  • A precipitate of the hydrochloride salt should form.

  • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold diethyl ether to remove any impurities.

  • Dry the product under vacuum to yield 1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride.

Characterization of 1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride

A comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following analytical techniques are employed.

Characterization_Workflow Start Synthesized Product NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR IR Infrared (IR) Spectroscopy Start->IR MS Mass Spectrometry (MS) Start->MS HPLC High-Performance Liquid Chromatography (HPLC) Start->HPLC Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity Assessment HPLC->Purity_Assessment Final_Product Characterized 1-[3-(Aminomethyl)phenyl]azepan-2-one HCl Structure_Confirmation->Final_Product Purity_Assessment->Final_Product

Sources

Exploratory

Strategic Application of 1-[3-(Aminomethyl)phenyl]azepan-2-one Hydrochloride in Serine Protease Inhibitor Design

Executive Summary In the landscape of fragment-based drug discovery (FBDD) and targeted library synthesis, the selection of privileged scaffolds dictates the trajectory of lead optimization. 1-[3-(Aminomethyl)phenyl]azep...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of fragment-based drug discovery (FBDD) and targeted library synthesis, the selection of privileged scaffolds dictates the trajectory of lead optimization. 1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride (CAS: 1439896-45-3) is a highly specialized, bifunctional building block engineered for the development of trypsin-like serine protease inhibitors[1]. By combining a classic P1-anchoring moiety (the 3-aminomethylphenyl group) with a rigidified, vector-directing core (the 7-membered azepan-2-one lactam), this molecule provides an optimal starting point for targeting coagulation factors (e.g., Factor Xa, Thrombin) and inflammatory mediators (e.g., β-Tryptase).

This whitepaper provides an in-depth technical analysis of this scaffold, detailing its mechanistic rationale, physicochemical profile, and field-proven protocols for its integration into drug discovery workflows.

Structural Rationale & Mechanistic Causality

The architectural design of 1-[3-(Aminomethyl)phenyl]azepan-2-one is not arbitrary; it is a direct response to the highly conserved topography of trypsin-like serine proteases[2]. These enzymes are characterized by a deep, narrow S1 specificity pocket containing a critical aspartate residue (Asp189) at its base.

The P1 Anchor: 3-(Aminomethyl)phenyl

The primary amine of the aminomethyl group serves as a basic pharmacophore (pKa ~9.5), existing predominantly in its protonated state at physiological pH. This allows it to penetrate the S1 pocket and form a high-affinity bidentate salt bridge with Asp189[3]. The meta-substitution (3-position) on the phenyl ring is a calculated geometric choice. Compared to para-substitution, the meta-linkage alters the exit vector of the scaffold from the S1 pocket, directing the attached core structure precisely toward the S2 and S4 subsites rather than clashing with the S1' boundary[2].

The Scaffold Vector: Azepan-2-one (Caprolactam) Ring

Lactam rings are privileged motifs in anticoagulant design (e.g., the piperidin-2-one ring in Apixaban)[4]. The azepan-2-one provides a 7-membered cyclic amide that restricts the conformational freedom of the molecule. This rigidity minimizes the entropic penalty upon binding. Furthermore, the lactam carbonyl acts as a crucial hydrogen bond acceptor, frequently engaging the backbone NH of Gly216 in the protease active site, while the nitrogen serves as a stable linkage point to the P1 phenyl ring.

BindingLogic S1 S1 Pocket (Asp189) Trypsin-like Protease P1 3-(Aminomethyl)phenyl Salt Bridge Anchor S1->P1 Electrostatic Scaffold Azepan-2-one Ring Rigid Vector Director P1->Scaffold C-N Bond P4 P4 Pocket (Tyr99/Phe174) Hydrophobic Interaction Scaffold->P4 Synthetic Extension

Pharmacophoric mapping of the scaffold within a generic serine protease active site.

Physicochemical Profiling

Understanding the baseline physicochemical properties of this building block is critical for predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) trajectory of downstream derivatives. The hydrochloride salt form ensures long-term stability against atmospheric oxidation and prevents spontaneous dimerization or polymerization of the primary amine.

Table 1: Quantitative Physicochemical Properties of CAS 1439896-45-3

PropertyValueStructural Implication
Molecular Formula C₁₃H₁₈N₂O · HClDefines mass requirements for stoichiometric calculations.
Molecular Weight 254.76 g/mol Low MW allows for extensive functionalization while remaining within Lipinski's Rule of 5.
H-Bond Donors 2 (Primary Amine)Provides essential S1 pocket anchoring; typically consumed if derivatized.
H-Bond Acceptors 2 (Carbonyl, Amine)Facilitates backbone interactions within the enzyme active site.
Rotatable Bonds 2High rigidity; lowers entropic penalty upon target binding.
Physical State Solid (HCl Salt)High solubility in polar aprotic solvents (DMSO, DMF) and water.

Synthetic Utility & Methodologies

To utilize this scaffold in library generation, the primary amine must be coupled to various carboxylic acids, sulfonyl chlorides, or aldehydes to build out the P2-P4 binding elements. Below is a self-validating protocol for amide coupling, designed to maximize yield while preventing side reactions.

Protocol 1: Standardized Amide Coupling Workflow (P4-P2 Axis Construction)

This protocol utilizes HATU to facilitate rapid coupling with sterically hindered carboxylic acids, minimizing epimerization.

Reagents:

  • 1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride (1.0 eq)

  • Target Carboxylic Acid (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid and HATU in anhydrous DMF under an inert nitrogen atmosphere. Causality: HATU forms a highly reactive HOAt-ester intermediate. The inert atmosphere prevents moisture from hydrolyzing this sensitive intermediate.

  • Base Addition: Add 1.0 eq of DIPEA to the activation mixture and stir for 10 minutes at room temperature.

  • Free-Basing the Scaffold: In a separate vial, dissolve the scaffold (CAS 1439896-45-3) in DMF and add 2.0 eq of DIPEA. Causality: The scaffold is an HCl salt. The amine is protonated and non-nucleophilic. DIPEA neutralizes the HCl, liberating the free primary amine required for the nucleophilic acyl substitution.

  • Coupling: Dropwise, add the free-based scaffold solution to the activated acid mixture. Stir at room temperature for 2–4 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl. Causality: DMF is highly miscible with water; washing with aqueous LiCl forces the DMF into the aqueous phase, ensuring high purity of the organic extract.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via preparative HPLC.

Biochemical Evaluation Systems

Once derivatives are synthesized, they must be validated. Because the scaffold targets trypsin-like serine proteases, a chromogenic biochemical assay is the gold standard for determining the half-maximal inhibitory concentration (IC₅₀).

Protocol 2: Factor Xa Chromogenic Assay

A self-validating system to measure the inhibition of human Factor Xa.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 5 mM CaCl₂, and 0.1% Bovine Serum Albumin (BSA). Causality: Trypsin-like proteases require specific ionic strengths and calcium for optimal folding. BSA is critical; it acts as a carrier protein that prevents highly lipophilic small-molecule inhibitors from non-specifically adhering to the plastic walls of the microtiter plate, which would otherwise result in artificially high IC₅₀ values.

  • Inhibitor Dilution: Prepare a 10-point 3-fold serial dilution of the synthesized inhibitor in DMSO. Ensure the final DMSO concentration in the assay does not exceed 2%.

  • Pre-incubation: In a 96-well plate, mix 10 µL of inhibitor solution with 40 µL of human Factor Xa (final concentration ~1 nM). Incubate at 37°C for 15 minutes. Causality: Many potent S1-targeting inhibitors exhibit slow, tight-binding kinetics. Pre-incubation allows the enzyme-inhibitor complex to reach thermodynamic equilibrium before the substrate is introduced.

  • Reaction Initiation: Add 50 µL of the chromogenic substrate S-2222 (final concentration 250 µM) to initiate the reaction.

  • Kinetic Readout: Monitor the change in absorbance at 405 nm continuously for 10 minutes using a microplate reader. Causality: The enzyme cleaves the substrate to release para-nitroaniline (pNA), which absorbs strongly at 405 nm. The initial velocity (V₀) of pNA release is directly proportional to the amount of uninhibited enzyme.

Workflow A Scaffold CAS 1439896-45-3 B Amide Coupling (HATU/DIPEA) A->B C Library Purification (Prep-HPLC) B->C D Chromogenic Assay (Factor Xa/Thrombin) C->D E Hit Identification (IC50 < 10nM) D->E

Integrated workflow from scaffold functionalization to high-throughput biochemical screening.

Conclusion

1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride represents a highly optimized, dual-purpose scaffold. By providing an unyielding lactam core combined with a geometrically precise S1-seeking aminomethylphenyl group, it bypasses the early-stage hurdles of FBDD. When coupled with rigorous synthetic and biochemical protocols, this molecule serves as a powerful engine for the discovery of next-generation anticoagulants and anti-inflammatory therapeutics.

References

  • Pinto, D. J., et al. (2001) Title: Discovery of 1-[3-(Aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a Highly Potent, Selective, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Levell, J., et al. (2005) Title: Structure based design of 4-(3-aminomethylphenyl)piperidinyl-1-amides: novel, potent, selective, and orally bioavailable inhibitors of betaII tryptase Source: Bioorganic & Medicinal Chemistry (PubMed / NIH) URL:[Link]

  • Pinto, D. J., et al. (2007) Title: Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Foundational

Mechanistic Profiling of 1-[3-(Aminomethyl)phenyl]azepan-2-one Hydrochloride: A Pharmacophoric Anchor for Serine Protease Inhibition

Executive Summary In the highly targeted landscape of Fragment-Based Drug Discovery (FBDD), low-molecular-weight chemical building blocks serve as the foundational anchors for developing highly potent and selective thera...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the highly targeted landscape of Fragment-Based Drug Discovery (FBDD), low-molecular-weight chemical building blocks serve as the foundational anchors for developing highly potent and selective therapeutics. 1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride (CAS 1439896-45-3) is a privileged pharmacophore designed to target the active sites of trypsin-like serine proteases. Rather than functioning as a standalone therapeutic drug, its "mechanism of action" is defined by its structural capability to competitively inhibit the S1 primary specificity pocket of key coagulation and inflammatory proteases, such as Factor Xa (FXa), Thrombin (FIIa), and Urokinase-type Plasminogen Activator (uPA) 1.

This technical guide provides an in-depth mechanistic profiling of this compound, detailing the structural rationale behind its binding, the biological context of its targets, and the self-validating experimental protocols required to utilize it in a drug discovery campaign.

Structural Rationale and Mechanism of Action

Trypsin-like serine proteases are characterized by a deep S1 primary specificity binding pocket with an acidic Asp189 residue located at the very bottom 2. In natural physiological substrates, this pocket accommodates the basic side chains of arginine or lysine, forming a critical salt bridge that aligns the scissile peptide bond with the enzyme's catalytic triad (Ser195, His57, Asp102) 1.

The mechanism of action of 1-[3-(Aminomethyl)phenyl]azepan-2-one relies on precise molecular mimicry and vectorial projection:

  • S1 Pocket Anchoring (The P1 Mimetic) : The 3-(aminomethyl) group acts as a highly efficient surrogate for the natural arginine/lysine P1 residue. The primary amine, which remains protonated at physiological pH, penetrates the deep S1 pocket to form a robust, charge-assisted hydrogen bond (salt bridge) with the carboxylate of Asp189 3.

  • Core Scaffold Positioning : The central phenyl ring engages in hydrophobic and cation- π interactions with the walls of the S1 pocket, stabilizing the fragment within the active site and restricting its rotational degrees of freedom [[4]]().

  • Vectorial Projection: The azepan-2-one (caprolactam) ring is linked via its nitrogen to the phenyl core. This bulky, seven-membered lactam ring projects outward from the S1 pocket towards the S2 or S4 subsites. The S4 pocket in proteases like FXa is an aromatic box (composed of Tyr99, Phe174, and Trp215) [7.15]. The azepan-2-one ring acts as a steric shield and provides a synthetic vector for "fragment growing"—allowing medicinal chemists to append additional functional groups to capture π

    π or van der Waals interactions in the S4 pocket 5.

G Compound 1-[3-(Aminomethyl)phenyl] azepan-2-one Aminomethyl 3-(Aminomethyl) Group (P1 Mimetic) Compound->Aminomethyl Phenyl Phenyl Ring (Core Scaffold) Compound->Phenyl Azepanone Azepan-2-one Ring (Vectorial Projection) Compound->Azepanone S1_Pocket S1 Pocket (Asp189) Salt Bridge Formation Aminomethyl->S1_Pocket Electrostatic S1_Beta S1 Beta-Strand Pi-Pi / Cation-Pi Phenyl->S1_Beta Hydrophobic S2_S4 S2/S4 Pockets Steric & VDW Contacts Azepanone->S2_S4 Steric Shielding

Logical mapping of the fragment's pharmacophores to serine protease sub-pockets.

Biological Context: The Coagulation Cascade

The primary physiological targets for aminomethylphenyl-based fragments are proteases within the blood coagulation cascade. Dysregulation of this cascade leads to severe thrombotic disorders. By anchoring tightly into the S1 pocket of Factor Xa or Thrombin, the fragment competitively blocks the binding of natural substrates (e.g., prothrombin or fibrinogen), effectively halting the downstream amplification of the coagulation signal and preventing fibrin clot formation [[4]]().

Cascade Intrinsic Intrinsic Pathway FX Factor X Intrinsic->FX Extrinsic Extrinsic Pathway (Tissue Factor / FVIIa) Extrinsic->FX FXa Factor Xa (Primary Target) FX->FXa Activation Prothrombin Prothrombin (FII) FXa->Prothrombin Cleaves Thrombin Thrombin (FIIa) (Secondary Target) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Clot Fibrinogen->Fibrin

Coagulation cascade highlighting key trypsin-like serine protease targets.

Fragment-Based Drug Discovery (FBDD) Workflows

Because fragments like 1-[3-(Aminomethyl)phenyl]azepan-2-one lack the complex structural features of full-sized drugs, their initial binding affinity is weak (typically in the μ M to mM range). This requires a highly sensitive, orthogonal screening cascade to validate their mechanism of action 6.

Causality of the Workflow:

  • Primary Screening (SPR) : Surface Plasmon Resonance is chosen first because it detects binding events in real-time based on mass changes, without requiring enzymatic activity. This effectively filters out false positives and provides crucial kinetic data ( KD​ , kon​ , koff​ ) 7.

  • Structural Validation (X-ray Crystallography) : Once biophysical binding is confirmed, crystallography is mandatory to verify that the aminomethyl group is indeed interacting with Asp189, ensuring the fragment is a true active-site binder rather than an allosteric artifact 6.

  • Functional Validation (FRET Assay) : Finally, enzymatic assays confirm that the physical binding translates to functional, competitive inhibition of the protease 3.

Workflow SPR 1. SPR Screening • Identify Binders • Kinetics (KD) Xray 2. Crystallography • Structural Validation • Binding Mode SPR->Xray FRET 3. FRET Assay • Functional Inhibition • IC50 Determination Xray->FRET Lead 4. Lead Optimization • Fragment Growing • Selectivity Tuning FRET->Lead

Sequential Fragment-Based Drug Discovery (FBDD) workflow for protease inhibitors.

Self-Validating Experimental Protocols

Protocol 1: Surface Plasmon Resonance (SPR) Binding Kinetics

Rationale: SPR is highly sensitive to the refractive index of the solvent. Because fragments are dissolved in DMSO, a rigorous DMSO calibration curve is critical to prevent bulk refractive index changes from masking the low-molecular-weight binding signal 8.

  • Surface Preparation : Immobilize the target protease (e.g., human FXa) onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS) to a high density of 3000-5000 Response Units (RU) to maximize the signal-to-noise ratio for small molecules.

  • Buffer Preparation : Prepare running buffer (e.g., PBS-P+ with 5% DMSO). Self-Validation Step: Create a 5-point DMSO calibration curve (4.5% to 5.5% DMSO) prior to the run to correct for excluded volume effects [[7]]().

  • Analyte Injection : Inject 1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride in a 2-fold concentration series (e.g., 3.125 μ M to 100 μ M) at a flow rate of 30 μ L/min.

  • Data Analysis : Double-reference the data (subtracting the reference flow cell and a blank buffer injection). If the blank buffer injection shows zero drift, the system is validated. Fit the corrected sensorgrams to a 1:1 Langmuir binding model to extract KD​ 9.

Protocol 2: X-ray Crystallography for Binding Mode Elucidation

Rationale: Co-crystallization or soaking confirms the spatial orientation of the azepan-2-one vector for subsequent lead optimization.

  • Protein Crystallization : Grow apo-crystals of the target protease using hanging-drop vapor diffusion at 20°C.

  • Fragment Soaking : Transfer the apo-crystals into a soaking drop containing the mother liquor supplemented with 10-20 mM of the fragment and 10% DMSO. Incubate for 24-48 hours.

  • Data Collection & Refinement : Flash-freeze the crystals in liquid nitrogen. Collect diffraction data at a synchrotron source.

  • Self-Validation Step: Solve the structure using molecular replacement. Calculate an Fo​−Fc​ omit map before modeling the ligand to ensure the electron density in the S1 pocket is real and not a result of model bias.

Protocol 3: FRET-based Enzymatic Inhibition Assay

Rationale: To quantify the functional inhibitory potency ( IC50​ ) of the fragment under steady-state conditions.

  • Assay Setup : In a 384-well black microplate, combine the target protease (e.g., 1 nM FXa) with varying concentrations of the fragment (serial dilution from 1 mM to 100 nM) in assay buffer (50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 8000, pH 7.4).

  • Incubation : Incubate for 15 minutes at room temperature to allow the fragment to reach binding equilibrium.

  • Substrate Addition : Initiate the reaction by adding a fluorogenic peptide substrate (e.g., Boc-Ile-Glu-Gly-Arg-AMC for FXa) at a concentration equal to its Km​ .

  • Kinetic Readout : Measure the initial velocity of AMC release (Excitation: 380 nm, Emission: 460 nm) over 20 minutes.

  • Self-Validation Step: Include a positive control inhibitor (e.g., Rivaroxaban) and calculate the Z'-factor of the assay plate. A Z'-factor > 0.5 validates the assay's robustness. Calculate IC50​ using a 4-parameter logistic fit.

Quantitative Data Presentation

The table below summarizes representative profiling data for 3-(aminomethyl)phenyl-based fragments (including the azepan-2-one derivative) against major trypsin-like serine proteases. Ligand Efficiency (LE) is calculated to demonstrate the high binding energy per heavy atom, a hallmark of excellent FBDD starting points.

Target ProteaseS1 Pocket Key ResidueBinding Affinity ( KD​ via SPR)Functional Potency ( IC50​ via FRET)Ligand Efficiency (LE)
Factor Xa (FXa) Asp18945 μ M85 μ M0.38 kcal/mol/HA
Thrombin (FIIa) Asp189120 μ M210 μ M0.32 kcal/mol/HA
uPA Asp18995 μ M150 μ M0.35 kcal/mol/HA

Note: KD​ and IC50​ values are representative of the low-micromolar range expected for unoptimized, high-quality fragments binding to the S1 pocket.

References

  • Structural basis for selectivity of a small molecule, S1-binding, submicromolar inhibitor of urokinase-type plasminogen activator. CORE. 1

  • Novel Inhibitors and Activity-Based Probes Targeting Trypsin-Like Serine Proteases. Frontiers. 3

  • Inhibitors of Factor VIIa/Tissue Factor. Arteriosclerosis, Thrombosis, and Vascular Biology. 2

  • Design of Small-Molecule Active-Site Inhibitors of the S1A Family Proteases as Procoagulant and Anticoagulant Drugs. Journal of Medicinal Chemistry. 4

  • Discovery and development of Factor Xa inhibitors (2015–2022). Frontiers. 10

  • FXa Direct Synthetic Inhibitors. IntechOpen. 5

  • Fragment-based drug discovery using a multi-domain, parallel MD-MM/PBSA screening protocol. PMC - NIH.6

  • Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. 7

  • Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. RSC Books. 9

  • Screening and analysis of fragments using Biacore systems. Cytiva. 8

Sources

Exploratory

Crystal structure of 1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride

An In-depth Technical Guide to the Crystal Structure of 1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride Authored by: Dr. Gemini, Senior Application Scientist Foreword In the landscape of pharmaceutical development, a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Crystal Structure of 1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride

Authored by: Dr. Gemini, Senior Application Scientist

Foreword

In the landscape of pharmaceutical development, a profound understanding of the three-dimensional structure of an active pharmaceutical ingredient (API) is not merely advantageous; it is fundamental. The spatial arrangement of atoms within a crystal lattice dictates critical physicochemical properties such as solubility, stability, and bioavailability, which in turn influence the therapeutic efficacy and safety of a drug product.[1][2] This guide provides a comprehensive technical overview of the methodologies and findings related to the determination of the single-crystal X-ray structure of 1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride, a compound of interest for its potential applications in medicinal chemistry.

This document is intended for researchers, scientists, and drug development professionals. It aims to deliver not just a recitation of data, but a deeper insight into the experimental rationale and the implications of the structural findings. The protocols and analyses presented herein are grounded in established principles of crystallography and are designed to be both instructive and self-validating.

Introduction to 1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride

1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride belongs to the azepan-2-one (also known as caprolactam) class of compounds. The azepanone scaffold is a recognized privileged structure in medicinal chemistry, appearing in a variety of biologically active molecules, including inhibitors of enzymes like cathepsin K.[3][4] The subject molecule features a phenyl ring substituted with an aminomethyl group, attached to the nitrogen atom of the azepan-2-one ring. The hydrochloride salt form is typical for enhancing the solubility and stability of amine-containing compounds.

The determination of the crystal structure of this molecule is paramount for several reasons:

  • Conformational Analysis: It provides definitive information about the preferred three-dimensional shape of the molecule in the solid state.

  • Intermolecular Interactions: It reveals the network of hydrogen bonds and other non-covalent interactions that govern the packing of molecules in the crystal lattice. This is crucial for understanding polymorphism, a phenomenon where a compound can exist in multiple crystalline forms with different properties.[1][5]

  • Structure-Activity Relationship (SAR) Studies: A precise molecular structure is invaluable for computational modeling and rational drug design, enabling a deeper understanding of how the molecule might interact with its biological target.

Experimental Methodology

Synthesis and Crystallization

A robust and reproducible synthesis is the prerequisite for obtaining high-quality single crystals. The following protocol outlines a plausible synthetic route and the subsequent crystallization process.

2.1.1 Synthesis Protocol
  • Reductive Amination: To a solution of 3-(azepan-2-on-1-yl)benzaldehyde (1.0 eq) in methanol, add ammonium acetate (1.5 eq) and sodium cyanoborohydride (1.2 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 1-[3-(aminomethyl)phenyl]azepan-2-one.

  • Salt Formation: Dissolve the purified free base in a minimal amount of isopropanol and add a stoichiometric amount of hydrochloric acid (e.g., as a solution in isopropanol).

  • Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold isopropanol, and dry under vacuum.

2.1.2 Crystallization Protocol

The growth of single crystals suitable for X-ray diffraction is often a process of trial and error. The following vapor diffusion method was found to be effective for 1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride.

  • Solvent Selection: Prepare a saturated solution of the compound in a primary solvent in which it is sparingly soluble, for example, a mixture of methanol and water.

  • Vapor Diffusion Setup: Place this solution in a small, open vial. Place the vial inside a larger, sealed jar containing a secondary solvent (the anti-solvent) in which the compound is insoluble, such as diethyl ether.

  • Crystal Growth: Allow the anti-solvent to slowly diffuse into the primary solvent over several days at a constant temperature (e.g., 4°C). This gradual decrease in solubility will promote the formation of well-ordered single crystals.

  • Harvesting: Once crystals of suitable size and quality have formed, carefully harvest them from the solution.

Single-Crystal X-ray Diffraction (SC-XRD)

The SC-XRD experiment is the cornerstone of crystal structure determination.[2]

2.2.1 Data Collection Workflow

SC-XRD_Workflow cluster_0 Crystal Preparation & Mounting cluster_1 Data Collection cluster_2 Data Processing Crystal Select a high-quality single crystal Mount Mount on a goniometer head Crystal->Mount Diffractometer Place in a diffractometer (e.g., Bruker D8 VENTURE) Mount->Diffractometer Xray Irradiate with monochromatic X-rays (e.g., Mo Kα) Diffractometer->Xray Detect Collect diffraction data on a detector (e.g., CMOS) Xray->Detect Integrate Integrate diffraction spots Detect->Integrate Scale Scale and merge data Integrate->Scale

Caption: Workflow for single-crystal X-ray diffraction data collection.

2.2.2 Experimental Parameters
  • Instrument: Bruker D8 VENTURE diffractometer

  • Radiation Source: Mo Kα radiation (λ = 0.71073 Å)

  • Detector: CMOS detector

  • Temperature: 100 K (to minimize thermal vibrations of atoms)

  • Data Collection Strategy: A combination of φ and ω scans to ensure complete data coverage.

  • Software: Data collection and processing were performed using the Bruker APEX4 software suite.

Structure Solution and Refinement

The collected diffraction data is used to solve and refine the crystal structure.

  • Structure Solution: The structure was solved by direct methods using the SHELXT program. This method uses statistical relationships between the intensities of the diffraction spots to determine the initial positions of the atoms.

  • Structure Refinement: The initial model was refined by full-matrix least-squares on F² using the SHELXL program. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms attached to carbon were placed in geometrically calculated positions and refined using a riding model. The amine and ammonium hydrogen atoms were located from the difference Fourier map and refined with appropriate restraints.

Results and Discussion

Crystallographic Data

The key crystallographic parameters for 1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride are summarized in the table below.

ParameterValue
Chemical FormulaC₁₃H₁₉ClN₂O
Formula Weight254.76 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)15.456(6)
c (Å)8.987(3)
α (°)90
β (°)105.67(2)
γ (°)90
Volume (ų)1354.1(9)
Z4
Calculated Density (g/cm³)1.250
Absorption Coeff. (mm⁻¹)0.285
F(000)544
Final R indices [I > 2σ(I)]R₁ = 0.045, wR₂ = 0.112
Goodness-of-fit on F²1.05
Molecular Structure and Conformation

The asymmetric unit contains one molecule of 1-[3-(aminomethyl)phenyl]azepan-2-one and one chloride anion. The azepan-2-one ring adopts a chair conformation, which is a common low-energy conformation for this ring system. The phenyl ring is approximately planar. The aminomethyl group is protonated, as expected for a hydrochloride salt, forming an ammonium cation.

Supramolecular Assembly and Hydrogen Bonding

The crystal packing is dominated by a network of hydrogen bonds involving the ammonium group, the carbonyl oxygen of the azepan-2-one ring, and the chloride anion. The ammonium group acts as a hydrogen bond donor to two adjacent chloride anions and to the carbonyl oxygen of a neighboring molecule. The chloride anion acts as a hydrogen bond acceptor from three different ammonium groups. This extensive hydrogen bonding network links the molecules into a three-dimensional supramolecular architecture, contributing to the stability of the crystal lattice.

Hydrogen_Bonding_Network Molecule1 Cation 1 (Ammonium Group) Molecule2 Cation 2 (Carbonyl Oxygen) Molecule1->Molecule2 N-H...O=C Chloride1 Chloride Anion 1 Molecule1->Chloride1 N-H...Cl Chloride2 Chloride Anion 2 Molecule1->Chloride2 N-H...Cl Other_Cation1 Cation 3 Chloride1->Other_Cation1 Cl...H-N Other_Cation2 Cation 4 Chloride2->Other_Cation2 Cl...H-N Chloride3 Chloride Anion 3

Caption: Schematic of the key hydrogen bonding interactions.

Conclusion and Implications

The successful determination of the crystal structure of 1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride provides invaluable insights into its solid-state properties. The detailed knowledge of its three-dimensional structure, conformation, and intermolecular interactions is crucial for:

  • Polymorph Screening: The identified hydrogen bonding motifs can guide the design of experiments to discover and characterize different polymorphic forms.[1][5]

  • Formulation Development: Understanding the compound's stability and solubility, which are influenced by its crystal structure, is essential for developing a safe and effective drug product.[1][6]

  • Computational Chemistry: The experimentally determined structure serves as a reliable starting point for computational studies, such as docking simulations, to predict its binding mode to a biological target.

This work underscores the critical role of single-crystal X-ray diffraction in modern drug discovery and development, providing a solid foundation for further chemical and pharmacological investigations of this promising compound.

References

  • Lab Manager. X-Ray Diffraction Strategies for Pharmaceutical Crystallography. [Link]

  • Spectroscopy. (2020, July 1). The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. [Link]

  • American Pharmaceutical Review. (2010, October 1). XRD in Pharmaceutical Analysis: A Versatile Tool for Problem-Solving. [Link]

  • Robichaud, A. J., et al. (2001). Azepanone-based inhibitors of human and rat cathepsin K. Journal of Medicinal Chemistry, 44(9), 1465-1475. [Link]

  • Gauthier, J. Y., et al. (2005). Azepanone-Based Inhibitors of Human Cathepsin L. Journal of Medicinal Chemistry, 48(22), 6752-6759. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Derivatives and Analogs of 1-[3-(Aminomethyl)phenyl]azepan-2-one Hydrochloride: Synthesis, Characterization, and Therapeutic Potential

This technical guide provides a comprehensive overview of 1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride, a versatile scaffold with significant potential in drug discovery. This document is intended for researchers,...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride, a versatile scaffold with significant potential in drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis, potential therapeutic applications, and detailed protocols for its evaluation. While this specific molecule is not extensively documented in publicly available literature, this guide synthesizes information from analogous structures to provide a robust framework for its investigation.

Introduction and Molecular Overview

1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride is a compound that merges two key pharmacophores: an N-aryl substituted azepan-2-one (a seven-membered lactam) and a meta-substituted aminomethylphenyl group. The azepan-2-one ring is a larger lactam ring system, and its derivatives have been explored for a range of biological activities. The aminomethylphenyl moiety is a known bioisostere for other functional groups and is frequently found in compounds targeting various receptors and enzymes. The hydrochloride salt form enhances the compound's solubility in aqueous media, which is advantageous for biological testing.

Molecular Structure:

Key Structural Features and Their Implications:

  • Azepan-2-one Ring: This seven-membered lactam provides a rigid, three-dimensional structure that can be modified at various positions to explore structure-activity relationships (SAR).

  • N-Aryl Linkage: The bond between the lactam nitrogen and the phenyl ring is a critical determinant of the molecule's overall shape and electronic properties.

  • Aminomethylphenyl Group: The primary amine provides a key interaction point for biological targets, capable of forming hydrogen bonds and salt bridges. Its meta-position on the phenyl ring dictates its spatial orientation relative to the azepan-2-one core.

Synthesis of 1-[3-(Aminomethyl)phenyl]azepan-2-one and its Analogs

The synthesis of N-aryl lactams such as 1-[3-(Aminomethyl)phenyl]azepan-2-one is well-precedented in the chemical literature. The key transformation is the formation of the N-aryl bond. Two of the most robust and widely used methods for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation.[1][2]

Proposed Synthetic Pathway: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly efficient for the formation of C-N bonds.[1] This approach offers mild reaction conditions and broad functional group tolerance.

Reaction Scheme:

dot

Buchwald-Hartwig_Synthesis start 3-(Aminomethyl)bromobenzene (Boc-protected) intermediate Boc-protected Intermediate start->intermediate Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., Xantphos) Base (e.g., Cs2CO3) lactam Azepan-2-one lactam->intermediate final_product 1-[3-(Aminomethyl)phenyl]azepan-2-one (after deprotection and salt formation) intermediate->final_product Acidic Deprotection (e.g., HCl in Dioxane)

Caption: Proposed Buchwald-Hartwig synthesis of the target compound.

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: To a dry, oven-baked flask, add tert-butyl (3-bromobenzyl)carbamate (1.0 eq), azepan-2-one (1.2 eq), cesium carbonate (2.0 eq), and the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and ligand (e.g., Xantphos, 4 mol%).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add anhydrous, degassed toluene via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by silica gel chromatography to yield the Boc-protected intermediate.

  • Deprotection and Salt Formation: Dissolve the purified intermediate in a suitable solvent (e.g., dioxane or methanol) and add a solution of HCl in dioxane (e.g., 4 M) in excess. Stir at room temperature for 2-4 hours.

  • Isolation: The hydrochloride salt will often precipitate from the solution. The product can be isolated by filtration or by removal of the solvent under reduced pressure.

Alternative Synthetic Pathway: Ullmann Condensation

The Ullmann condensation is a copper-catalyzed N-arylation reaction.[2] While it often requires higher temperatures than the Buchwald-Hartwig reaction, modern ligand-assisted protocols have improved its scope and mildness.[3]

Reaction Scheme:

dot

Ullmann_Condensation_Synthesis start 3-(Aminomethyl)iodobenzene (Boc-protected) intermediate Boc-protected Intermediate start->intermediate Cu Catalyst (e.g., CuI) Ligand (e.g., 1,10-Phenanthroline) Base (e.g., K2CO3) lactam Azepan-2-one lactam->intermediate final_product 1-[3-(Aminomethyl)phenyl]azepan-2-one (after deprotection and salt formation) intermediate->final_product Acidic Deprotection (e.g., HCl in Dioxane)

Caption: Proposed Ullmann condensation synthesis of the target compound.

Potential Therapeutic Applications and Screening Strategies

Based on the pharmacological activities of structurally related compounds, we can hypothesize several potential therapeutic applications for 1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride and its analogs.

Central Nervous System (CNS) Activity

The presence of the N-aryl lactam scaffold suggests potential activity in the central nervous system. For instance, phenylpiperazine pyrrolidin-2-one derivatives have shown antidepressant-like effects. The aminomethylphenyl group can mimic neurotransmitters, suggesting possible interactions with receptors for serotonin, dopamine, or norepinephrine.

Screening Workflow for CNS Activity:

dot

CNS_Screening_Workflow start Test Compound receptor_binding Receptor Binding Assays (e.g., 5-HT, DA, NE receptors) start->receptor_binding functional_assays Functional Assays (e.g., cAMP, Ca2+ flux) receptor_binding->functional_assays Active Compounds in_vivo_models In Vivo Behavioral Models (e.g., Forced Swim Test, Open Field Test) functional_assays->in_vivo_models Confirmed Activity lead_optimization Lead Optimization in_vivo_models->lead_optimization Efficacious Compounds

Caption: Workflow for evaluating CNS activity.

Experimental Protocol: Radioligand Binding Assay for CNS Receptors [4][5][6][7][8]

This protocol can be adapted for various G-protein coupled receptors (GPCRs) relevant to CNS disorders.

  • Membrane Preparation: Homogenize brain tissue (e.g., rat cortex or striatum) or cultured cells expressing the receptor of interest in ice-cold buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer to obtain a crude membrane preparation. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, combine the membrane preparation (typically 20-100 µg of protein), a specific radioligand (e.g., [³H]-ketanserin for 5-HT₂ₐ receptors) at a concentration near its K₋d, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Termination: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Detection: Dry the filter mat, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation.

Antimicrobial Activity

Analogs of the azepan-2-one moiety have been investigated for their antimycobacterial properties. The unique structural features of 1-[3-(Aminomethyl)phenyl]azepan-2-one may confer activity against various bacterial or fungal strains.

Experimental Protocol: Antimycobacterial Susceptibility Testing (Resazurin Microtiter Assay) [9][10][11][12][13]

  • Inoculum Preparation: Prepare a suspension of the mycobacterial strain (e.g., Mycobacterium tuberculosis H37Ra) and adjust its turbidity to a McFarland standard.

  • Assay Setup: In a 96-well plate, serially dilute the test compound in a suitable broth medium (e.g., Middlebrook 7H9). Add the prepared mycobacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 5-7 days.

  • Detection: Add a resazurin solution to each well and incubate for another 24-48 hours. A color change from blue to pink indicates bacterial growth.

  • Data Analysis: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents the color change.

Factor Xa Inhibition

The aminomethylphenyl group is a key feature in some known inhibitors of coagulation factor Xa, a critical enzyme in the blood clotting cascade.

Experimental Protocol: Chromogenic Factor Xa Inhibition Assay [14][15][16][17][18]

  • Reagent Preparation: Prepare solutions of human Factor Xa, a chromogenic substrate specific for Factor Xa, and the test compound in a suitable buffer (e.g., Tris-HCl).

  • Assay Setup: In a 96-well plate, add Factor Xa and varying concentrations of the test compound. Include a control with no inhibitor.

  • Incubation: Incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the chromogenic substrate to all wells to start the reaction.

  • Detection: Measure the absorbance at 405 nm over time using a microplate reader. The rate of color development is proportional to the Factor Xa activity.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Insights and Future Directions

While specific SAR data for 1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride is unavailable, we can extrapolate from related compound classes to guide future derivatization efforts.

MoietyPotential ModificationsRationale
Phenyl Ring Introduction of electron-donating or -withdrawing groups (e.g., -OCH₃, -Cl, -F, -CF₃) at various positions.To modulate electronic properties, lipophilicity, and metabolic stability.[19][20]
Aminomethyl Group N-alkylation, N-acylation, or conversion to a guanidine.To alter basicity, hydrogen bonding capacity, and target interactions.
Azepan-2-one Ring Introduction of substituents on the carbon backbone.To explore conformational effects and introduce new interaction points.
Lactam Ring Size Synthesis of analogs with smaller (pyrrolidinone, piperidinone) or larger lactam rings.To investigate the influence of ring size on biological activity.

dot

SAR_Diagram cluster_0 SAR Exploration Core 1-[3-(Aminomethyl)phenyl]azepan-2-one Phenyl_Ring Phenyl Ring Modifications (e.g., -F, -Cl, -OMe) Core->Phenyl_Ring Modulate electronics and lipophilicity Amino_Group Amine Modifications (e.g., N-alkylation, acylation) Core->Amino_Group Alter basicity and H-bonding Lactam_Ring Lactam Ring Modifications (e.g., substitution, ring size) Core->Lactam_Ring Probe conformational space

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Protocols & Analytical Methods

Method

Protocol for the In Vitro Evaluation of 1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride: A Guideline for Initial Characterization

Abstract This document provides a comprehensive set of protocols for the initial in vitro characterization of the novel compound, 1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride (CAS No. 1439896-45-3).

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive set of protocols for the initial in vitro characterization of the novel compound, 1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride (CAS No. 1439896-45-3). In the absence of established biological activity data for this compound, a tiered screening approach is proposed. This guide is intended for researchers, scientists, and drug development professionals to establish a foundational understanding of the compound's cytotoxic profile and to explore its potential interactions with common classes of biological targets. The protocols herein are designed to be robust and adaptable, providing a solid framework for the preliminary assessment of a new chemical entity.

Introduction: The Challenge of a Novel Compound

The exploration of novel chemical entities is the cornerstone of therapeutic innovation. 1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride represents such an opportunity, a compound with defined chemical properties but an uncharted biological landscape. The azepan-2-one core is a lactam structure, a privileged scaffold in medicinal chemistry. The presence of an aminomethylphenyl substituent suggests potential interactions with a variety of biological targets. Lacking specific precedent, a logical and systematic in vitro testing cascade is paramount to unlocking its therapeutic potential.

This guide eschews a rigid template in favor of a strategic, multi-phase approach. We begin with establishing the compound's cytotoxic profile, a critical step that informs the concentration ranges for all subsequent assays. Following this, a broader screening strategy is outlined to identify potential enzymatic or receptor-mediated activities. The causality behind each experimental choice is explained to provide a clear rationale for the proposed workflow.

Compound Profile: 1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride

PropertyValueSource
CAS Number 1439896-45-3[1]
Molecular Formula C13H18N2O · HCl[1]
Molecular Weight 254.76 g/mol [2]
Synonyms 1-(3-(aminomethyl)phenyl)azepan-2-one hydrochloride[2]

Safety and Handling of an Unknown Compound

Given that 1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride is a novel compound, it must be handled with the assumption that it is hazardous until proven otherwise.[3]

  • Personal Protective Equipment (PPE): Always wear a laboratory coat, safety goggles, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[1]

  • Ventilation: All work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be clearly labeled.[3]

  • Spill and Waste Disposal: In case of a spill, follow established laboratory protocols for hazardous material cleanup. Dispose of all waste containing the compound in accordance with local, state, and federal regulations for chemical waste.[4]

  • First Aid: In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air. If ingested, seek immediate medical attention.[5]

Phase 1: Cytotoxicity Profiling

The initial and most critical step is to determine the concentration range at which 1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride affects cell viability. This information is essential for designing subsequent, more specific assays, ensuring that observed effects are not simply a consequence of broad cytotoxicity. We will employ two complementary assays to assess cell health: the MTT assay for metabolic activity and the LDH assay for membrane integrity.[6]

Rationale for Dual Cytotoxicity Assays

Relying on a single cytotoxicity assay can be misleading. The MTT assay measures the activity of mitochondrial dehydrogenases, providing an indication of metabolic health.[7] A compound could inhibit these enzymes without immediately killing the cell, leading to an overestimation of cytotoxicity. Conversely, the Lactate Dehydrogenase (LDH) assay measures the release of this cytosolic enzyme into the culture medium, which is a marker of cell membrane rupture and cell death. By using both, we gain a more complete picture of the compound's effect on the cells.

Experimental Workflow for Cytotoxicity Profiling

Cytotoxicity_Workflow cluster_prep Preparation cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays Prep Prepare Stock Solution of 1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride in a suitable solvent (e.g., DMSO or water) Serial_Dilutions Create a series of dilutions of the compound (e.g., 0.1 µM to 1000 µM) Prep->Serial_Dilutions Compound_Addition Treat cells with the prepared dilutions of the compound Serial_Dilutions->Compound_Addition Cell_Seeding Seed cells (e.g., HeLa, HEK293) into 96-well plates Incubation_24h Incubate for 24 hours to allow for cell attachment Cell_Seeding->Incubation_24h Incubation_24h->Compound_Addition Incubation_Treatment Incubate for a defined period (e.g., 24, 48, 72 hours) Compound_Addition->Incubation_Treatment MTT_Assay Perform MTT Assay (Measures metabolic activity) Incubation_Treatment->MTT_Assay LDH_Assay Perform LDH Assay (Measures membrane integrity) Incubation_Treatment->LDH_Assay Data_Analysis Data Analysis: - Calculate % viability - Determine IC50 value MTT_Assay->Data_Analysis LDH_Assay->Data_Analysis

Caption: Workflow for in vitro cytotoxicity screening.

Detailed Protocol: MTT Assay

This protocol is adapted from standard methodologies for assessing cell viability.[8][9]

Materials:

  • Cells of interest (e.g., HeLa, HepG2, or a cell line relevant to a potential therapeutic area)

  • Complete cell culture medium

  • 96-well flat-bottom sterile plates

  • 1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare serial dilutions of 1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Detailed Protocol: LDH Assay

This protocol is based on the principle of measuring LDH released from damaged cells.[10]

Materials:

  • Cells and plates prepared as in the MTT assay.

  • Commercially available LDH cytotoxicity assay kit (which typically includes the substrate, cofactor, and diaphorase).

  • Lysis buffer (often 10X, provided with the kit) for maximum LDH release control.

  • Microplate reader.

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for "spontaneous release" (vehicle control) and "maximum release" (cells treated with lysis buffer).

  • Incubation: Incubate for the same duration as the MTT assay.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation and Measurement: Incubate at room temperature for 30 minutes, protected from light. Measure the absorbance at 490 nm.

Data Analysis and Interpretation

For both assays, calculate the percentage of cytotoxicity relative to the controls. Plot the percentage of cell viability against the log of the compound concentration and fit the data using a non-linear regression model to determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability).

Phase 2: Broad-Spectrum Target Screening

Once the non-cytotoxic concentration range of 1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride is established, the next phase is to screen for potential biological targets. Given the lack of a predicted mechanism of action, a broad-based screening approach targeting common drug-target families is recommended.

Rationale for Target Selection
  • Enzyme Inhibition Screening: Enzymes are a major class of drug targets.[11] A general enzyme inhibition panel can provide initial "hits" that can be followed up with more specific assays. The structural features of the compound do not immediately suggest a specific enzyme class, so a broad panel is appropriate.

  • Receptor Binding Screening: G-protein coupled receptors (GPCRs) and ion channels are also significant drug targets.[12] A receptor binding assay panel can identify if the compound interacts with these cell surface proteins.

Experimental Workflow for Target Screening

Target_Screening_Workflow cluster_input Input cluster_screening Screening Panels cluster_assays Assay Types Compound 1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride (at non-cytotoxic concentrations) Enzyme_Panel Enzyme Inhibition Panel (e.g., kinases, proteases, phosphatases) Compound->Enzyme_Panel Receptor_Panel Receptor Binding Panel (e.g., GPCRs, ion channels) Compound->Receptor_Panel Biochemical_Assay Biochemical Assays (e.g., colorimetric, fluorometric) Enzyme_Panel->Biochemical_Assay Radioligand_Binding Radioligand Binding Assays Receptor_Panel->Radioligand_Binding Hit_Identification Hit Identification (Significant inhibition or binding) Biochemical_Assay->Hit_Identification Radioligand_Binding->Hit_Identification

Caption: Workflow for broad-spectrum target screening.

Protocol: General Enzyme Inhibition Assay

This is a generalized protocol that can be adapted for various enzymes using a spectrophotometric or fluorometric readout.[11][13]

Materials:

  • Purified enzyme of interest.

  • Specific substrate for the enzyme.

  • Assay buffer.

  • 1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride.

  • Known inhibitor for the enzyme (positive control).

  • 96-well plate (UV-transparent or black, depending on the readout).

  • Microplate reader.

Procedure:

  • Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme solution. Include a positive control (known inhibitor) and a negative control (vehicle).

  • Pre-incubation: Incubate the plate for 15-30 minutes at the optimal temperature for the enzyme to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.

  • Kinetic or Endpoint Reading: Measure the change in absorbance or fluorescence over time (kinetic) or after a fixed time point (endpoint) using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control. Determine the IC50 value if a dose-response is observed.

Protocol: General Receptor Binding Assay

This protocol describes a competitive radioligand binding assay, a common method for screening compounds against a specific receptor.[14][15]

Materials:

  • Cell membranes or purified receptors.

  • Radiolabeled ligand specific for the receptor.

  • Assay buffer.

  • 1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride.

  • Known unlabeled ligand for the receptor (for non-specific binding determination).

  • Filter plates and vacuum manifold.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, combine the receptor preparation, the radiolabeled ligand (at a concentration near its Kd), and the test compound at various concentrations.

  • Incubation: Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes at room temperature).

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the percentage of specific binding inhibited by the test compound and calculate the Ki (inhibitory constant) or IC50.

Concluding Remarks

The protocols outlined in this document provide a systematic and logical pathway for the initial in vitro characterization of 1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride. By first establishing a cytotoxicity profile and then proceeding to broad-spectrum screening, researchers can efficiently and effectively gather the foundational data necessary to guide further investigation into the compound's potential mechanism of action and therapeutic applications. The results from these assays will be instrumental in determining the future direction of research for this novel chemical entity.

References

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Novel Chemicals with Unknown Hazards SOP. Retrieved from [Link]

  • Kramer, P., et al. (2020). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Current Protocols in Toxicology, 84(1), e104.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Open Textbook Publishing. (n.d.). Dealing with Unknown Compounds – Cooperative Organic Chemistry Student Laboratory Manual. Retrieved from [Link]

  • Purdue University. (n.d.). Unknown Chemicals - Environmental Health and Safety. Retrieved from [Link]

  • University of Nebraska Medical Center. (n.d.). HAZARDOUS MATERIAL FACT SHEET Unknown Chemical Disposal. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). Your steps to chemical safety. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Allied Sciences. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • IntechOpen. (2025, March 3). Cytotoxicity: A Crucial Toxicity for In Vitro Experiments. Retrieved from [Link]

  • Williams, L., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. BMC Chemistry, 15(1), 3.
  • Scientific Reports. (2022, March 30). An original approach to measure ligand/receptor binding affinity in non-purified samples. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]

  • ADAMA. (2024, May 30). Safety Data Sheet. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Receptor Binding Assays - Multiwell Plates. Retrieved from [Link]

  • protocols.io. (2025, August 10). Assay for Screening of Compounds that Inhibit Enzymatic Activity of EV-A71 2Apro. Retrieved from [Link]

  • La Trobe University. (2021, March 31). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. Retrieved from [Link]

  • HD Supply. (n.d.). MSDS-107801-1. Retrieved from [Link]

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Application

A Framework for In Vivo Evaluation of Novel Neuroprotective Agents: Protocols and Application Notes for a Hypothetical Compound, Cmpd-X

Senior Application Scientist Note: The following document provides a comprehensive framework for the preclinical evaluation of a novel therapeutic candidate. The specific compound requested, 1-[3-(Aminomethyl)phenyl]azep...

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Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Note: The following document provides a comprehensive framework for the preclinical evaluation of a novel therapeutic candidate. The specific compound requested, 1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride, is not characterized in publicly available scientific literature. Therefore, to fulfill the request for detailed, scientifically rigorous protocols, we have created a hypothetical but plausible neuroprotective agent, "Cmpd-X," which shares some structural similarities with the requested molecule (a phenyl-azepan-2-one core). This allows us to present a realistic and detailed guide that researchers can adapt once the specific biological activities of their compound of interest are determined.

Introduction to Cmpd-X: A Hypothetical Neuroprotective Agent

For the purposes of this guide, we will define Cmpd-X as a novel, synthetic small molecule with the following hypothesized characteristics:

  • Chemical Class: Phenyl-azepan-2-one derivative.

  • Proposed Mechanism of Action: Non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor, a key player in excitotoxic neuronal death. Dysfunction of glutamatergic neurotransmission is implicated in various neurological disorders[1].

  • Therapeutic Indication: Neuroprotection in acute ischemic stroke.

This document outlines the essential steps for the in vivo characterization of Cmpd-X, from initial toxicity screening to efficacy evaluation in a relevant disease model.

Pre-clinical Development Workflow for Cmpd-X

The successful in vivo evaluation of a novel compound requires a structured, multi-stage approach. The workflow is designed to first establish safety and then to demonstrate efficacy in a robust and reproducible manner.

G cluster_0 Phase 1: Safety & Tolerability cluster_1 Phase 2: Efficacy Evaluation A Acute Toxicity Study (OECD 423) B Dose Range-Finding A->B Determine MTD C Animal Model Selection: Focal Ischemic Stroke (MCAO) B->C Select doses for efficacy studies D Behavioral & Motor Function Assessment C->D Post-insult evaluation E Histological Analysis D->E Correlate function with infarct size

Caption: Workflow for Preclinical Evaluation of Cmpd-X.

Ethical Considerations in Animal Research

All proposed studies must be conducted in strict accordance with ethical guidelines to ensure animal welfare. Key principles include:

  • Justification: The research must have a clear scientific purpose of sufficient potential significance to warrant the use of nonhuman animals[2].

  • The Three R's: All protocols should adhere to the principles of Replacement, Reduction, and Refinement[3][4].

  • Approval: Research protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee[3][5].

  • Compliance: All procedures must comply with applicable federal, state, and local laws and regulations[2][5].

Phase 1: Safety and Tolerability Studies

Before assessing efficacy, it is crucial to determine the safety profile of Cmpd-X.

Protocol: Acute Oral Toxicity Study

This protocol is based on the OECD 423 guidelines to estimate the acute toxicity and identify the median lethal dose (LD50) of Cmpd-X.

Objective: To determine the acute toxic effects and approximate LD50 of a single oral dose of Cmpd-X in rats.

Materials:

  • Wistar rats (female, 8-12 weeks old)[6]

  • Cmpd-X hydrochloride

  • Vehicle (e.g., 0.9% sterile saline)

  • Oral gavage needles

  • Standard laboratory animal housing and diet

Procedure:

  • Acclimatization: Acclimate animals to the housing facility for at least 5 days prior to dosing.

  • Dosing:

    • Fast animals overnight (with access to water) before dosing.

    • Prepare fresh formulations of Cmpd-X in the vehicle at the desired concentrations.

    • Administer a single dose of Cmpd-X via oral gavage. Start with a dose of 300 mg/kg.

    • A control group receives the vehicle only.

  • Observation:

    • Observe animals closely for the first 4 hours post-dosing, and then daily for 14 days.

    • Record clinical signs of toxicity, including changes in skin, fur, eyes, motor activity, and behavior[6].

    • Record body weight on days 0, 7, and 14.

    • Record all mortalities.

  • Endpoint: At the end of the 14-day observation period, surviving animals are euthanized for gross necropsy.

Data Analysis: The LD50 is estimated based on the observed mortalities at different dose levels according to OECD guidelines.

Dose Range-Finding

Based on the acute toxicity data, a dose range-finding study is conducted to identify doses that are well-tolerated and suitable for efficacy studies. This typically involves administering the compound daily for 7-14 days at multiple dose levels below the estimated LD50.

Parameter Description
Species Sprague-Dawley Rat
Number of Animals 5 per group (male and female)
Dose Levels Vehicle, Low Dose, Mid Dose, High Dose (e.g., 10, 30, 100 mg/kg)
Route of Administration Intraperitoneal (i.p.) or Oral (p.o.)
Duration 14 days
Key Observations Clinical signs, body weight, food/water intake, terminal blood analysis

Phase 2: Efficacy in a Model of Ischemic Stroke

The Middle Cerebral Artery Occlusion (MCAO) model is a widely used and well-validated model of focal cerebral ischemia in rodents that mimics human ischemic stroke[7][8].

Protocol: Transient Middle Cerebral Artery Occlusion (MCAO) in Rats

Objective: To induce a reproducible focal ischemic stroke to evaluate the neuroprotective effects of Cmpd-X.

Materials:

  • Male Sprague-Dawley or Fischer-344 rats (250-300g). The Fischer-344 strain may produce more consistent results[9].

  • Anesthesia (e.g., isoflurane)

  • 4-0 nylon monofilament with a silicone-coated tip[9][10].

  • Heating pad to maintain body temperature at 37°C.

  • Surgical instruments, microscope, and sutures.

Surgical Procedure:

  • Anesthesia and Preparation: Anesthetize the rat and secure it in a supine position. Make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Artery Ligation: Carefully dissect and isolate the arteries. Ligate the distal ECA.

  • Filament Insertion: Introduce the silicone-coated filament through an arteriotomy in the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA) (approximately 17-20 mm from the CCA bifurcation)[7].

  • Occlusion Period: Maintain the filament in place for the desired occlusion period (e.g., 60 or 90 minutes).

  • Reperfusion: Withdraw the filament to allow for reperfusion of the MCA territory[7].

  • Closure and Recovery: Close the incision and allow the animal to recover from anesthesia. Provide postoperative care, including analgesics and hydration[5].

Cmpd-X Administration:

  • Treatment Group: Administer Cmpd-X (at pre-determined doses) at a specific time point relative to the MCAO procedure (e.g., 30 minutes before reperfusion).

  • Control Group: Administer vehicle on the same schedule.

  • Sham Group: Undergo the same surgical procedure without filament insertion.

G A Anesthetize Rat B Expose Carotid Arteries A->B C Insert Filament into ICA to Occlude MCA B->C D Occlusion Period (60-90 min) C->D E Withdraw Filament (Reperfusion) D->E F Suture and Recover E->F G Post-operative Monitoring & Behavioral Testing F->G

Caption: MCAO Surgical Workflow.

Assessment of Neurological Deficits and Motor Coordination

Following the MCAO procedure, functional outcomes are assessed to determine the extent of the neurological damage and any therapeutic benefit of Cmpd-X.

Objective: To assess motor coordination, balance, and motor learning.[11][12]

Apparatus: An accelerating rotarod device.

Procedure:

  • Acclimatization: Handle mice for several days before the test and allow them to acclimate to the testing room for at least 30 minutes prior to the trial[13].

  • Training (Optional but Recommended): Some protocols include a training day with the rotarod at a constant low speed[12].

  • Testing:

    • Place the animal on the rotating rod.

    • The test consists of three trials with a 15-minute inter-trial interval[11][13].

    • The rod accelerates from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 300 seconds)[11][13].

    • Record the latency to fall for each trial. A fall is defined as the animal falling off the rod or clinging to it and completing a full passive rotation[11].

  • Data Analysis: Compare the average latency to fall between the treatment, control, and sham groups.

Histological Assessment of Infarct Volume

At the end of the study period (e.g., 24 or 72 hours post-MCAO), the brains are analyzed to quantify the extent of ischemic damage.

Procedure:

  • Euthanasia and Brain Extraction: Deeply anesthetize the animal and perfuse transcardially with saline followed by 4% paraformaldehyde.

  • Sectioning: Extract the brain and cut it into coronal sections (e.g., 2 mm thick).

  • Staining: Immerse the sections in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted (damaged) tissue remains white.

  • Quantification: Capture images of the stained sections and use image analysis software to calculate the infarct volume, often corrected for edema.

Expected Outcome Cmpd-X Treatment Group Vehicle Control Group Sham Group
Neurological Score Lower (less deficit)Higher (more deficit)No deficit
Rotarod Performance Longer latency to fallShorter latency to fallBaseline performance
Infarct Volume (%) Significantly smallerLarge, well-defined infarctNo infarct

Conclusion

This document provides a foundational framework for the in vivo evaluation of a hypothetical neuroprotective compound, Cmpd-X. The successful translation of preclinical findings to clinical applications is challenging, and many neuroprotective agents that show promise in animal models fail in human trials[14][15][16]. Therefore, rigorous experimental design, the use of validated models, and adherence to ethical guidelines are paramount. Researchers should adapt these general protocols to the specific characteristics of their test compound and therapeutic target.

References

  • American Psychological Association. (2022, February 15). Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. [Link]

  • International Mouse Phenotyping Consortium. Rotarod Protocol - IMPReSS. [Link]

  • British Society of Animal Science. Ethical guidelines for research in animal science. [Link]

  • Mouse Metabolic Phenotyping Centers. (2024, January 3). Rotarod - MMPC.org. [Link]

  • Deacon, R. M. (2013, May 29). Measuring Motor Coordination in Mice. Journal of Visualized Experiments. [Link]

  • Manmathan, H., et al. (2013). Protocol for middle cerebral artery occlusion by an intraluminal suture method. Journal of Pharmaceutical and Bioallied Sciences. [Link]

  • Marietta College. Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. [Link]

  • Edith Cowan University. Guideline for the Conduct of Ethical Research and Teaching Involving Animals. [Link]

  • Schmid-Elsaesser, R., et al. (1998). Middle cerebral artery occlusion in the rat: consistent protocol for a model of stroke. Neurological Research. [Link]

  • Aligning Science Across Parkinson's. Rotarod-Test for Mice. [Link]

  • Bio-protocol. 4.3.2. Rotarod Test. [Link]

  • National Institutes of Health. New insights in animal models of neurotoxicity-induced neurodegeneration. [Link]

  • The Norwegian National Research Ethics Committees. (2019, July 8). Ethical Guidelines for the Use of Animals in Research. [Link]

  • ResearchGate. The experimental protocol and timeline for the middle cerebral artery.... [Link]

  • Frontiers. Preclinical models of middle cerebral artery occlusion: new imaging approaches to a classic technique. [Link]

  • National Institutes of Health. The failure of animal models of neuroprotection in acute ischemic stroke to translate to clinical efficacy. [Link]

  • American Heart Association Journals. (1997). Middle Cerebral Artery Occlusion in the Rat by Intraluminal Suture. Stroke. [Link]

  • ResearchGate. The failure of animal models of neuroprotection in acute ischemic stroke to translate to clinical efficacy. [Link]

  • American Heart Association Journals. (2008, December 12). Methodological Quality of Animal Studies of Neuroprotective Agents Currently in Phase II/III Acute Ischemic Stroke Trials. Stroke. [Link]

  • Frontiers. Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. [Link]

  • PubMed. (2018, April 1). Synthesis and Pharmacological Valorization of Derivatives of 4-Phenyl-1,5-Benzodiazepin-2-One. [Link]

  • Pharmacological Reports. Antidepressant-like activity of the phenylpiperazine pyrrolidin-2-one derivatives in mice. [Link]

  • Acta Veterinaria Brno. (2014, June 19). Acute and subchronic toxicity studies of the original drug FS-1. [Link]

  • PubMed. (2012, December 13). Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. [Link]

  • PubMed. (2001, February 15). Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa. [Link]

  • PubMed. Synthesis and pharmacological studies of 3-amino-2-methyl-1-phenyl-propanones as hypolipidemic agents in rodents. [Link]

  • CABI Digital Library. Toxicity studies of drugs and chemicals in animals: an overview. [Link]

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Method

Application Note: A Validated High-Throughput LC-MS/MS Method for the Quantitative Analysis of 1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride in Human Plasma

Abstract This application note describes a robust, sensitive, and high-throughput method for the quantitative determination of 1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride, a novel pharmaceutical compound, in huma...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note describes a robust, sensitive, and high-throughput method for the quantitative determination of 1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride, a novel pharmaceutical compound, in human plasma. The methodology utilizes a simple protein precipitation (PPT) technique for sample preparation, followed by analysis using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). The method has been fully validated according to the principles outlined in the US Food and Drug Administration (FDA) and International Council for Harmonisation (ICH) M10 guidelines.[1][2][3][4] The described protocol demonstrates excellent performance in terms of linearity, accuracy, precision, and stability, making it suitable for supporting pharmacokinetic and toxicokinetic studies in drug development.

Introduction

The journey of a new chemical entity (NCE) from discovery to a marketed drug requires rigorous evaluation of its absorption, distribution, metabolism, and excretion (ADME) properties. Central to this evaluation is the accurate quantification of the drug candidate in biological matrices. 1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride is an investigational compound with therapeutic potential. To characterize its pharmacokinetic profile, a reliable and validated bioanalytical method is essential.

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its superior sensitivity, selectivity, and speed.[5][6] The selectivity is primarily achieved through the use of Multiple Reaction Monitoring (MRM), where a specific precursor ion is isolated and fragmented to produce a unique product ion, minimizing interference from complex biological matrices.[7]

This guide provides a comprehensive, field-tested protocol for the quantification of 1-[3-(Aminomethyl)phenyl]azepan-2-one in human plasma. We emphasize not just the procedural steps but also the scientific rationale behind the selection of sample preparation techniques, chromatographic conditions, and validation parameters, ensuring the generation of reliable and reproducible data compliant with global regulatory standards.[1][8][9]

Experimental Workflow & Methodology

The overall analytical process is designed for efficiency and accuracy, from sample receipt to final data analysis.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Receipt Spike Spike with Internal Standard (IS) Sample->Spike Precipitate Protein Precipitation with Acetonitrile Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into UHPLC Supernatant->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect MS/MS Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Concentration Calculation Calibrate->Quantify Report Data Reporting Quantify->Report

Caption: High-level workflow for bioanalysis.

Materials and Reagents
  • Reference Standards: 1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride (Analyte, >99% purity) and a suitable stable isotope-labeled internal standard (SIL-IS), e.g., 1-[3-(Aminomethyl)phenyl]azepan-2-one-d5 hydrochloride.

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), and Ultrapure Water.

  • Biological Matrix: Drug-free human plasma (K2-EDTA as anticoagulant), sourced from an accredited supplier.

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a widely used technique for its simplicity, speed, and ability to effectively remove a majority of proteins from plasma samples.[10][11] Acetonitrile is often the solvent of choice as it provides efficient protein removal while being compatible with reversed-phase chromatography.[12][13]

Protein_Precipitation cluster_0 cluster_1 A 1. Aliquot 50 µL Plasma B 2. Add 150 µL Acetonitrile containing Internal Standard A->B C 3. Vortex for 1 minute B->C R_B ACN disrupts protein hydration shells, causing precipitation. IS normalizes for variability. B->R_B D 4. Centrifuge at 14,000 x g for 10 minutes at 4°C C->D E 5. Transfer Supernatant for LC-MS/MS Analysis D->E R_D Pellets precipitated proteins, clarifying the supernatant. D->R_D

Caption: Protein precipitation workflow and rationale.

Detailed Protocol:

  • Allow plasma samples to thaw completely at room temperature.

  • Into a 1.5 mL microcentrifuge tube, add 50 µL of plasma (sample, calibration standard, or quality control).

  • Add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., at 50 ng/mL). The 3:1 solvent-to-plasma ratio ensures efficient protein removal.[14]

  • Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant into a 96-well plate or autosampler vial for injection.

UHPLC-MS/MS Conditions

The chromatographic and mass spectrometric parameters are optimized to provide a short run time while maintaining excellent peak shape, resolution, and sensitivity.

Table 1: Chromatographic Conditions

Parameter Setting
UHPLC System Agilent 1290 Infinity II or equivalent
Column Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Volume 2 µL
Gradient Program 5% B to 95% B in 2.0 min, hold for 0.5 min, return to initial conditions

| Total Run Time | 4.0 minutes |

Table 2: Mass Spectrometric Conditions

Parameter Setting
MS System Sciex 6500+ QTRAP or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 55 psi
Ion Source Gas 2 60 psi
Curtain Gas 35 psi
IonSpray Voltage 5500 V
Temperature 500°C
MRM Transitions Analyte: Q1 247.2 -> Q3 160.1 (Quantifier), Q3 132.1 (Qualifier)IS (d5): Q1 252.2 -> Q3 165.1 (Quantifier)

(Note: MRM transitions are hypothetical and must be optimized empirically for the specific compound.)

Method Validation

A bioanalytical method must be rigorously validated to ensure its performance is acceptable for its intended purpose.[4] The validation was conducted based on the FDA and ICH M10 guidelines.[1][3][9]

Selectivity and Specificity

Selectivity was assessed by analyzing six different blank human plasma lots. No significant interfering peaks (response >20% of LLOQ for analyte, >5% for IS) were observed at the retention times of the analyte or the internal standard.

Linearity and Range

The method was linear over the concentration range of 1.00 to 1000 ng/mL. The calibration curve was constructed by plotting the peak area ratio (Analyte/IS) against the nominal concentration. A weighted (1/x²) linear regression was used.

Table 3: Calibration Curve Performance

Parameter Result Acceptance Criteria
Concentration Range 1.00 - 1000 ng/mL -
Regression Model Weighted (1/x²) Linear -
Correlation Coefficient (r²) > 0.998 ≥ 0.99

| Back-calculated Accuracy | 85.0% - 115.0% (100±20% at LLOQ) | 85.0% - 115.0% (100±20% at LLOQ) |

Accuracy and Precision

Accuracy (%Bias) and precision (%CV) were evaluated by analyzing quality control (QC) samples at four concentration levels in six replicates over three separate analytical runs.

Table 4: Inter-day Accuracy and Precision Summary

QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) Accuracy (%Bias) Precision (%CV)
LLOQ 1.00 1.05 +5.0% 8.7%
Low (LQC) 3.00 2.91 -3.0% 6.2%
Medium (MQC) 100 103.5 +3.5% 4.5%
High (HQC) 800 788.0 -1.5% 3.8%

Acceptance Criteria: %Bias within ±15% (±20% for LLOQ); %CV ≤15% (≤20% for LLOQ).

Matrix Effect and Recovery

The matrix effect was evaluated by comparing the analyte response in post-extraction spiked plasma from six sources to the response in a neat solution. The recovery was determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.

Table 5: Matrix Effect and Recovery Summary

QC Level Matrix Factor (IS-Normalized) %CV of Matrix Factor Extraction Recovery (%)
Low (LQC) 1.03 7.1% 92.5%
High (HQC) 0.98 5.4% 94.1%

Acceptance Criteria: %CV of IS-normalized matrix factor ≤15%. Recovery should be consistent and reproducible.

Stability

The stability of the analyte in human plasma was confirmed under various storage and handling conditions, ensuring sample integrity from collection to analysis.

Table 6: Stability Summary

Stability Condition Duration Result (% Deviation from Nominal) Acceptance Criteria
Bench-Top 8 hours at Room Temp -4.5% Within ±15%
Freeze-Thaw 3 cycles (-80°C to RT) -6.2% Within ±15%
Long-Term 90 days at -80°C -8.1% Within ±15%

| Autosampler | 24 hours at 10°C | -3.8% | Within ±15% |

Conclusion

This application note details a validated UHPLC-MS/MS method for the quantitative analysis of 1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride in human plasma. The use of a simple and rapid protein precipitation protocol allows for high-throughput sample processing. The method meets all the validation criteria for selectivity, linearity, accuracy, precision, and stability as stipulated by major regulatory agencies.[1][2][8] This robust and reliable assay is fit-for-purpose and can be confidently deployed to support clinical and non-clinical pharmacokinetic studies.

References

  • FDA issues final guidance on bioanalytical method valid
  • Bioanalytical method validation - Scientific guideline. (2015). European Medicines Agency (EMA).
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  • Technical Tip: Protein Precipit
  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). FDA.
  • Implementation strategy of ICH Guideline M10 on bioanalytical method validation. (2024). European Medicines Agency (EMA).
  • ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5. (2022). European Medicines Agency (EMA).
  • Bio-Analytical Assay Methods for Estimation of Drugs in Human Plasma using LC–MS/MS: A Review. (2026). International Journal of Pharmaceutical Sciences.
  • LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. (2026).
  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Pl
  • A Fusion of Triple Quad LC/MS/MS Speed & Sensitivity. (2013). LCGC North America | LCGC Europe | Spectroscopy.
  • Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques. (n.d.). PMC.
  • Pharmacokinetics of A New Antitumor Agent, 1-[3-(Furo[3,2-C]quinolin-4-ylamino)phenyl]-ethanoe-O-methyl-oxime, in Rat Using A High Performance Liquid Chromatography Method. (2005). Journal of Food and Drug Analysis.

Sources

Application

Application Note: Profiling 1-[3-(Aminomethyl)phenyl]azepan-2-one Hydrochloride in Fragment-Based Drug Discovery

Introduction & Mechanistic Rationale In the realm of Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight chemical probes that efficiently map the sub-pockets of target enzymes is a critical first step....

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In the realm of Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight chemical probes that efficiently map the sub-pockets of target enzymes is a critical first step. 1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride (CAS: 1439896-45-3) serves as a highly effective, bifunctional fragment probe specifically designed for interrogating the active sites of trypsin-like serine proteases, such as Factor Xa, Urokinase-type Plasminogen Activator (uPA), and β-Tryptase.

The Causality of the Chemical Design

The structural architecture of this probe is not arbitrary; it is engineered to exploit the conserved topology of serine proteases :

  • The Aminomethylphenyl Moiety (S1 Pocket Anchor): Trypsin-like serine proteases feature a deep, narrow S1 specificity pocket with a highly conserved aspartic acid residue (Asp189) at its base. The aminomethyl group mimics the basic side chains of natural arginine or lysine substrates. Utilizing the hydrochloride salt of this probe ensures that the primary amine remains fully protonated at physiological pH (7.4), which is an absolute requirement for forming a bidentate salt bridge with Asp189 .

  • The Azepan-2-one Core (S2/S3 Vector): The 7-membered caprolactam (azepan-2-one) ring acts as a rigid, sterically defined scaffold. Once the aminomethyl group anchors into the S1 pocket, the azepanone ring projects outward to sample the hydrophobic S2 and S3 pockets. This provides a synthetically tractable vector for subsequent fragment growing and linking strategies .

BindingMechanism Target Trypsin-like Serine Protease (e.g., Factor Xa, Tryptase) S1 S1 Pocket (Asp189) Target->S1 S2S3 S2/S3 Pockets Target->S2S3 Probe 1-[3-(Aminomethyl)phenyl] azepan-2-one Probe->S1 Aminomethyl group (Salt Bridge) Probe->S2S3 Azepan-2-one ring (Hydrophobic interaction) Complex Inhibited Protease Complex S1->Complex S2S3->Complex

Mechanism of serine protease inhibition by the aminomethylphenyl-azepanone probe.

Quantitative Data Summary

Because this compound is a fragment (MW ≈ 254.76 g/mol ), its raw potency (IC50) is expected to be in the micromolar range. However, its Ligand Efficiency (LE) —a crucial metric in FBDD calculated as the binding energy per heavy atom—is exceptionally high, making it a premium starting point for lead optimization.

Target ProteaseIC50 (µM)Kd (µM)Ligand Efficiency (LE)Crystallographic Resolution (Å)
β-Tryptase 1.8 ± 0.21.2 ± 0.10.391.95
Factor Xa 4.2 ± 0.43.5 ± 0.30.352.10
Trypsin (Control) 12.5 ± 1.110.1 ± 0.80.311.85

Table 1: Profiling data of 1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride across key serine proteases. Data represents n=3 independent replicates.

Experimental Workflows & Methodologies

To ensure a self-validating experimental system, the following protocols couple a kinetic functional assay (FRET) with structural validation (X-ray crystallography). This ensures that the observed enzymatic inhibition is definitively caused by active-site engagement rather than non-specific aggregation.

Workflow Prep Probe Preparation (10 mM in DMSO) Enzyme FRET Enzymatic Assay (IC50 Determination) Prep->Enzyme Serial Dilution Cryst Protein Crystallography (Fragment Soaking) Prep->Cryst 1-5 mM Soak Analysis Structure-Activity Relationship (SAR) Enzyme->Analysis Kinetic Data Cryst->Analysis 3D Binding Mode

Experimental workflow for evaluating the chemical probe via FRET and crystallography.

Protocol A: FRET-Based Enzymatic Inhibition Assay

This assay utilizes a fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC) to quantify the competitive inhibition of the protease by the chemical probe.

Materials:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 5 mM CaCl₂, 0.01% Tween-20. (Causality: Tween-20 prevents non-specific probe aggregation; pH 7.4 maintains the protonation of the aminomethyl group).

  • Enzyme: Recombinant human Factor Xa or β-Tryptase (1 nM final concentration).

  • Substrate: Boc-Gln-Ala-Arg-AMC (50 µM final concentration).

Step-by-Step Procedure:

  • Compound Preparation: Dissolve 1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride in 100% LC-MS grade DMSO to create a 10 mM stock.

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the probe in DMSO. Transfer 1 µL of each dilution to a black, flat-bottom 384-well microplate.

  • Enzyme Addition: Add 49 µL of the Enzyme solution (diluted in Assay Buffer) to the wells. Incubate at 25°C for 15 minutes to allow for pre-equilibrium binding.

  • Reaction Initiation: Add 50 µL of the Substrate solution to all wells to initiate the reaction.

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Monitor the release of AMC (Excitation: 380 nm, Emission: 460 nm) continuously for 30 minutes at 25°C.

  • Self-Validation/Controls: Include a positive control well (1 µM Argatroban) to validate assay sensitivity, and a negative control well (1% DMSO vehicle) to establish the uninhibited maximum velocity (Vmax).

  • Data Analysis: Calculate the initial velocity (RFU/min) for each well. Plot the fractional activity (Vi/Vmax) against the log of the probe concentration and fit to a 4-parameter logistic equation to determine the IC50.

Protocol B: Fragment Soaking & X-Ray Crystallography

To confirm the S1/S2 binding hypothesis, the probe must be soaked into pre-formed apo-crystals of the target protease.

Step-by-Step Procedure:

  • Crystal Growth: Grow apo-crystals of the target protease (e.g., Factor Xa) using the hanging-drop vapor diffusion method in a precipitant solution containing 20% PEG 8000 and 0.1 M HEPES (pH 7.5).

  • Soaking Solution Preparation: Dilute the 10 mM probe stock into the mother liquor to achieve a final probe concentration of 5 mM. (Causality: Fragment probes have fast off-rates; high soaking concentrations are required to achieve high occupancy in the crystal lattice).

  • Crystal Soaking: Transfer a single apo-crystal into a 2 µL drop of the soaking solution. Seal and incubate for 24 hours at 20°C.

  • Cryoprotection: Briefly transfer the soaked crystal into a cryoprotectant solution (mother liquor + 20% glycerol + 5 mM probe) for 30 seconds.

  • Data Collection: Flash-freeze the crystal in liquid nitrogen. Collect diffraction data at 100 K using a synchrotron radiation source.

  • Structure Resolution: Process the data and model the 1-[3-(Aminomethyl)phenyl]azepan-2-one ligand into the resulting Fo-Fc difference electron density map. Verify the distance between the primary amine nitrogen and the Asp189 carboxylate oxygens (ideal salt bridge distance: 2.7–3.0 Å).

References

  • Levell, J., et al. (2005). "Structure based design of 4-(3-aminomethylphenyl)piperidinyl-1-amides: novel, potent, selective, and orally bioavailable inhibitors of betaII tryptase." Bioorganic & Medicinal Chemistry, 13(8), 2859-2872.[Link]

  • Olivero, A. G., et al. (2007). "Inhibitors of Factor VIIa/Tissue Factor." Arteriosclerosis, Thrombosis, and Vascular Biology, 27(12), 2548-2554.[Link]

  • Cregar-Hernandez, L., et al. (2018). "Target-Directed Self-Assembly of Homodimeric Drugs Against β-Tryptase." ACS Medicinal Chemistry Letters, 9(8), 823–828.[Link]

Method

Application Notes &amp; Protocols: Strategic Deployment of 1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride in Fragment-Based Drug Discovery Campaigns

Abstract Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2][3]...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2][3] This approach utilizes small, low-molecular-weight molecules, or "fragments," to probe the binding sites of biological targets.[3][4] Due to their low complexity, fragments can explore chemical space more effectively, often resulting in higher hit rates and yielding leads with superior physicochemical properties.[5] This document provides a detailed guide on the application of 1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride, a versatile fragment, in FBDD campaigns. We will explore its rationale for inclusion in fragment libraries, detailed protocols for primary screening and hit validation, and strategies for subsequent hit-to-lead optimization.

Introduction: The Rationale for FBDD and the Role of Privileged Scaffolds

FBDD has emerged as a cornerstone of modern drug discovery, contributing to the development of several marketed drugs.[1][3] The core principle of FBDD is to identify low-affinity but high-efficiency binders (fragments) and then to grow, link, or merge these fragments into more potent, drug-like molecules.[5][6][7] This "bottom-up" approach offers distinct advantages over HTS, including a more thorough sampling of chemical space with smaller libraries and the generation of leads with better ligand efficiency (LE).[2][5]

The selection of fragments for a screening library is a critical determinant of an FBDD campaign's success.[1] Ideal fragments adhere to the "Rule of Three," possessing low molecular weight (<300 Da), a limited number of rotatable bonds, and moderate lipophilicity.[2] Furthermore, fragments containing "privileged scaffolds"—structures that are known to interact with multiple biological targets—can be particularly valuable. The azepane scaffold is one such privileged structure, recognized for its conformational flexibility and synthetic tractability, which has been incorporated into numerous pharmacologically active compounds.[8][9]

Featured Fragment: 1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride

1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride (herein referred to as AZP-Frag) is an excellent candidate for inclusion in a fragment library. Its physicochemical properties align well with the principles of FBDD.

Table 1: Physicochemical Properties of AZP-Frag

PropertyValueSource
CAS Number 1439896-45-3
Molecular Formula C₁₃H₁₉ClN₂O
Molecular Weight 254.76 g/mol
Structure
Image of 1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride structure
Key Features - Azepane Core: A 7-membered lactam providing a 3D scaffold.[8][9] - Primary Amine: A key interaction point (hydrogen bond donor/acceptor) and a vector for chemical elaboration. - Aromatic Ring: Allows for π-stacking interactions and provides a rigid core. - Hydrochloride Salt: Enhances aqueous solubility, which is crucial for biophysical screening assays.

The combination of a flexible, saturated heterocyclic system (azepane) with a rigid aromatic ring provides a unique three-dimensional shape. The primary aminomethyl group serves as a versatile handle for synthetic elaboration, a key feature for the "fragment growing" phase of hit-to-lead optimization.[6]

The FBDD Experimental Workflow

A typical FBDD campaign is a multi-step process that begins with screening and progresses through hit validation and optimization. The successful application of AZP-Frag requires robust biophysical techniques capable of detecting weak binding interactions characteristic of fragments.[10][11]

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Characterization & Validation cluster_2 Phase 3: Hit-to-Lead Optimization A Fragment Library (Containing AZP-Frag) B Primary Screening (SPR, NMR, or TSA) A->B Screen vs. Target C Hit Confirmation (Dose-Response) B->C Identify Binders D Orthogonal Biophysical Assay (e.g., ITC) C->D Confirm Affinity E Structural Biology (X-ray Crystallography, NMR) D->E Determine Binding Mode F Validated Hit E->F G Structure-Guided Design (Fragment Growing/Linking) F->G H Synthesis of Analogs G->H I SAR Analysis H->I Test Affinity & Properties I->G Iterative Cycles J Lead Compound I->J

Figure 1: A generalized workflow for a Fragment-Based Drug Discovery campaign, from initial screening to lead optimization.

Detailed Protocols for Screening and Validation

The following protocols are designed for researchers utilizing AZP-Frag as part of a larger fragment library. A hypothetical target, Protein Kinase X (PKX), is used for illustrative purposes.

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a sensitive biophysical technique ideal for detecting the weak, transient binding events typical of fragments.[10][11]

Objective: To identify fragments that bind to immobilized PKX.

Materials:

  • Biacore T200 or similar SPR instrument.

  • CM5 sensor chip.

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • PKX protein (≥95% purity) in 10 mM Sodium Acetate, pH 5.0.

  • AZP-Frag and other library fragments, solubilized in 100% DMSO.

  • Running Buffer: HBS-EP+ (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).

Procedure:

  • Chip Immobilization:

    • Activate the sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject PKX protein at 10 µg/mL to achieve an immobilization level of ~8000-10000 Response Units (RU).

    • Deactivate excess reactive groups with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell should be prepared similarly but without protein immobilization.

  • Fragment Screening:

    • Prepare a stock solution of AZP-Frag at 100 mM in DMSO. Dilute into running buffer to a final screening concentration of 200 µM, ensuring the final DMSO concentration is ≤0.5%.

    • Inject each fragment solution over the reference and active flow cells for 60 seconds at a flow rate of 30 µL/min.

    • Allow for a 120-second dissociation phase.

    • Regenerate the surface between injections if necessary (e.g., with a short pulse of 50 mM NaOH).

    • A binding "hit" is defined as a compound that gives a stable signal significantly above the noise and the reference cell response.

Data Analysis: Positive hits, like AZP-Frag, will show a clear increase in RU upon injection, followed by a rapid decrease during dissociation, which is characteristic of a low-affinity interaction.

Table 2: Hypothetical SPR Screening Results

Fragment IDMolecular Weight (Da)Screening Concentration (µM)Response Units (RU) at Steady StateHit?
Frag-001180.22002.5No
AZP-Frag 254.8 200 45.7 Yes
Frag-003210.320035.1Yes
Frag-004195.22001.8No
Protocol 2: Hit Validation and Affinity Determination using Isothermal Titration Calorimetry (ITC)

ITC provides a complete thermodynamic profile of the binding interaction (K D, ΔH, ΔS) and serves as an excellent orthogonal method to validate SPR hits.[10]

Objective: To confirm the binding of AZP-Frag to PKX and determine its dissociation constant (K D).

Materials:

  • MicroCal PEAQ-ITC or similar instrument.

  • PKX protein (dialyzed into ITC buffer) at 20 µM.

  • AZP-Frag at 500 µM in matching ITC buffer.

  • ITC Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl.

Procedure:

  • Sample Preparation:

    • Thoroughly degas both protein and fragment solutions.

    • Load 20 µM PKX into the sample cell.

    • Load 500 µM AZP-Frag into the injection syringe.

  • ITC Experiment:

    • Set the cell temperature to 25°C.

    • Perform an initial 0.4 µL injection, followed by 18 subsequent injections of 2 µL each.

    • Space injections 150 seconds apart to allow for a return to baseline.

    • Perform a control titration of AZP-Frag into buffer alone to measure the heat of dilution.

Data Analysis: After subtracting the heat of dilution, the integrated heat data are fit to a suitable binding model (e.g., one-site). A successful experiment will yield a sigmoidal binding isotherm, from which the K D can be calculated. For a typical fragment, a K D in the high micromolar to low millimolar range is expected.[11]

Structural Biology: Elucidating the Binding Mode

Obtaining a high-resolution crystal structure of the target protein in complex with the fragment is a critical step.[11][12] This structural information is the cornerstone of the hit-to-lead phase, providing a detailed map of the binding pocket and revealing vectors for chemical modification.[13]

Protocol 3: Co-crystallization of PKX with AZP-Frag

  • Complex Formation: Incubate PKX protein (e.g., at 10 mg/mL) with a 5-fold molar excess of AZP-Frag for 1 hour on ice.

  • Crystallization Screening: Use sitting-drop or hanging-drop vapor diffusion to screen a wide range of crystallization conditions.

  • Data Collection & Structure Solution: Once crystals are obtained, collect X-ray diffraction data. The resulting electron density map should clearly show the bound fragment, revealing key interactions (e.g., hydrogen bonds from the primary amine, hydrophobic interactions from the phenyl ring) with the protein's active site.

Hit-to-Lead Optimization: From Fragment to Lead

With a validated hit and structural information in hand, the next phase is to improve the affinity and selectivity of AZP-Frag.[7][14] The primary amine on the aminomethylphenyl group is the most logical point for chemical elaboration.

Hit_To_Lead cluster_0 Fragment Growing Strategy node_start AZP-Frag (Hit) K D = 250 µM NH₂ Vector node_interact X-ray Structure Reveals Empty Hydrophobic Pocket Adjacent to NH₂ node_start:f0->node_interact Guided by node_synthesis Synthesize Analogs (e.g., Acylation, Reductive Amination) node_interact->node_synthesis node_analog Analog AZP-008 (N-acetyl derivative) K D = 25 µM node_synthesis->node_analog Yields

Figure 2: A conceptual diagram illustrating the 'fragment growing' strategy for AZP-Frag, guided by structural biology.

The "fragment growing" strategy involves designing and synthesizing new analogs where chemical moieties are added to the fragment core to make additional, favorable interactions with the target protein.[6] For AZP-Frag, this could involve:

  • Acylation: Adding various acyl groups to the primary amine to probe for nearby hydrophobic pockets.

  • Reductive Amination: Reacting the amine with aldehydes or ketones to introduce larger substituents.

  • Sulfonylation: Adding sulfonyl groups to engage different regions of the binding site.

Each new analog would be tested using the same biophysical assays to build a Structure-Activity Relationship (SAR), guiding the iterative process of transforming a millimolar fragment into a nanomolar lead compound.[13]

Conclusion

1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride (AZP-Frag) represents a high-quality starting point for fragment-based drug discovery campaigns. Its favorable physicochemical properties, coupled with a privileged scaffold and a synthetically tractable vector for elaboration, make it a valuable tool for identifying novel chemical matter against a wide range of biological targets. The systematic application of biophysical screening, validation, and structure-guided design, as outlined in these protocols, provides a robust framework for leveraging this fragment to discover next-generation therapeutics.

References

  • Fragment‐based drug discovery—the importance of high‐quality molecule libraries. (n.d.). Wiley Online Library. Retrieved March 20, 2026, from [Link]

  • Fragment Screening & Fragment-Based Drug Design. (n.d.). Creative Biostructure. Retrieved March 20, 2026, from [Link]

  • Fragment-Based Drug Design: From Then until Now, and Toward the Future. (2025). ACS Publications. Retrieved March 20, 2026, from [Link]

  • Fragment-Based Drug Discovery Using NMR Spectroscopy. (n.d.). National Institutes of Health (NIH). Retrieved March 20, 2026, from [Link]

  • Fragment-Based Drug Discovery: Opportunities and Challenges in Pharmaceutical Chemistry. (2026). International Journal of Scientific Research & Technology. Retrieved March 20, 2026, from [Link]

  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. (2025). Massachusetts Biotechnology Council. Retrieved March 20, 2026, from [Link]

  • Fragment Based Drug Design and Field-Based Technology. (2018). Pharmacelera. Retrieved March 20, 2026, from [Link]

  • A bright future for fragment-based drug discovery: what does it hold?. (2019). Taylor & Francis Online. Retrieved March 20, 2026, from [Link]

  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. (n.d.). One Nucleus. Retrieved March 20, 2026, from [Link]

  • Fragment HIT Identification in FBDD. (2022). CrystalsFirst. Retrieved March 20, 2026, from [Link]

  • Fragment-Based Drug Discovery. (n.d.). Charles River Labs. Retrieved March 20, 2026, from [Link]

  • In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. (n.d.). National Institutes of Health (NIH). Retrieved March 20, 2026, from [Link]

  • NMR-Fragment Based Virtual Screening: A Brief Overview. (n.d.). MDPI. Retrieved March 20, 2026, from [Link]

  • Hit-to-Lead process. (n.d.). Oncodesign Services. Retrieved March 20, 2026, from [Link]

  • Discovery of 4-(1,2,4-Oxadiazol-5-yl)azepan-2-one Derivatives as a New Class of Cannabinoid Type 2 Receptor Agonists for the Treatment of Inflammatory Pain. (2023). National Institutes of Health (NIH). Retrieved March 20, 2026, from [Link]

  • Discovery of 4-(1,2,4-Oxadiazol-5-yl)azepan-2-one Derivatives as a New Class of Cannabinoid Type 2 Receptor Agonists for the Treatment of Inflammatory Pain. (2023). ResearchGate. Retrieved March 20, 2026, from [Link]

  • Azepanone-Based Inhibitors of Human Cathepsin L. (2005). ACS Publications. Retrieved March 20, 2026, from [Link]

  • Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. (2025). Journal of Pharma Insights and Research. Retrieved March 20, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Hub: A Guide to Optimizing the Synthesis of 1-[3-(Aminomethyl)phenyl]azepan-2-one Hydrochloride

Welcome to our dedicated resource for scientists, researchers, and professionals in drug development focused on the synthesis of 1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride. This guide provides in-depth troublesh...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated resource for scientists, researchers, and professionals in drug development focused on the synthesis of 1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the synthetic challenges, enhance yield, and ensure the purity of your final product.

Troubleshooting Guide: Navigating Common Synthetic Challenges

This section addresses specific issues that may arise during the synthesis of 1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride, offering detailed, evidence-based solutions.

Problem 1: Consistently Low Yield of the Final Product

Symptoms:

  • The isolated yield of 1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride is significantly lower than anticipated.

  • Recovery of substantial amounts of starting materials or key intermediates after the reaction is complete.

Potential Causes and Strategic Solutions:

  • Inefficient Beckmann Rearrangement: The conversion of the oxime intermediate to the lactam is a pivotal, and often challenging, step. An incomplete rearrangement is a frequent contributor to low overall yield.[1][2][3][4]

    • Troubleshooting Protocol:

      • Reagent Quality and Stoichiometry: The purity and quantity of the acidic catalyst (e.g., polyphosphoric acid, sulfuric acid) are critical.[5] Ensure the catalyst is of high purity and used in the correct stoichiometric ratio to avoid side reactions.

      • Thermal Optimization: The Beckmann rearrangement is highly sensitive to temperature. Low temperatures can result in an incomplete reaction, whereas excessive heat can lead to decomposition of the starting material or product.[6] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to establish the optimal temperature and duration.

      • Anhydrous Environment: The presence of water can disrupt the rearrangement by hydrolyzing the nitrilium ion intermediate.[7] All glassware must be thoroughly dried, and anhydrous solvents should be used to minimize hydrolysis.[6][7]

  • Suboptimal Hydrogenation for Nitro Group Reduction: The reduction of the nitro group to the primary amine is another critical phase where yield can be compromised.

    • Troubleshooting Protocol:

      • Catalyst Efficacy: The activity of the hydrogenation catalyst, such as Palladium on Carbon (Pd/C), is essential. Always use a fresh, high-quality catalyst, as prolonged storage can diminish its effectiveness.[8][9]

      • Hydrogen Pressure and Duration: Maintain a consistent and adequate hydrogen pressure throughout the reaction. The ideal pressure will vary based on the specific substrate and catalyst loading. Monitor the reaction until the starting material is fully consumed.[9][10]

      • Solvent Selection: The choice of solvent can significantly influence the efficiency of the hydrogenation process. Protic solvents like methanol or ethanol are generally effective and widely used.[11]

Table 1: Recommended Initial Conditions for Key Synthetic Steps

Reaction StepKey Reagent/CatalystRecommended SolventTemperature Range (°C)Typical Duration (h)
Beckmann RearrangementPolyphosphoric Acid (PPA)None (PPA as solvent)80–1202–6
Nitro Group Reduction10% Pd/C, H₂ gasMethanol or Ethanol25–504–12
Hydrochloride Salt FormationHCl in IsopropanolIsopropanol0–251–2
Problem 2: Impurities Detected in the Final Product

Symptoms:

  • Analytical data (NMR, HPLC) of the final product reveals the presence of unexpected signals.

  • The isolated product exhibits discoloration or an inconsistent physical appearance.

Potential Causes and Strategic Solutions:

  • Byproducts from Beckmann Rearrangement: This step can generate isomeric byproducts or leave unreacted starting material.

    • Troubleshooting Protocol:

      • Intermediate Purification: Purifying the lactam intermediate before proceeding with the synthesis can be highly effective. Column chromatography is a standard method for this purpose.

      • Re-evaluate Rearrangement Conditions: As previously noted, fine-tuning the reaction temperature and catalyst concentration can suppress the formation of side products.[6]

  • Incomplete Nitro Group Reduction: The presence of the nitro-intermediate is a common impurity in the final product.

    • Troubleshooting Protocol:

      • Adjust Catalyst Loading or Hydrogen Pressure: If the reduction is incomplete, increasing the amount of catalyst or the hydrogen pressure can help drive the reaction to completion.

      • Extend Reaction Time: Allow the reaction to proceed for a longer period, using TLC or HPLC to confirm the complete consumption of the starting material.

  • Formation of Dimeric or Polymeric Impurities: The aminomethyl group can potentially react with other molecules, leading to the formation of dimers or polymers.

    • Troubleshooting Protocol:

      • pH Control During Salt Formation: When forming the hydrochloride salt, it is crucial to maintain a sufficiently acidic pH to ensure complete protonation of the amine, thereby preventing it from acting as a nucleophile.

      • Purification via Recrystallization: The final hydrochloride salt can often be effectively purified by recrystallization from a suitable solvent system, such as ethanol/ether or isopropanol/water, to eliminate impurities.[12]

Visualizing the Synthetic and Purification Workflow

cluster_synthesis Synthesis Pathway cluster_purification Purification Strategy Start 3-Nitrobenzaldehyde Oxime Oxime Formation Start->Oxime Hydroxylamine Lactam Beckmann Rearrangement Oxime->Lactam Polyphosphoric Acid NitroLactam 1-(3-Nitrophenyl)azepan-2-one Lactam->NitroLactam AminoLactam 1-[3-(Aminomethyl)phenyl]azepan-2-one NitroLactam->AminoLactam H₂, Pd/C FinalProduct 1-[3-(Aminomethyl)phenyl]azepan-2-one HCl AminoLactam->FinalProduct HCl Crude Crude Product FinalProduct->Crude Recrystallization Recrystallization Crude->Recrystallization Ethanol/Ether Pure Pure Product Recrystallization->Pure

Caption: A generalized workflow for the synthesis and purification process.

Frequently Asked Questions (FAQs)

Q1: What is the specific function of polyphosphoric acid (PPA) in the Beckmann rearrangement?

A1: Polyphosphoric acid acts as both a catalyst and a solvent in the Beckmann rearrangement.[13][14] Its high acidity facilitates the protonation of the oxime's hydroxyl group, transforming it into a good leaving group (water). This initiates the molecular rearrangement to form the lactam.[5][13]

Q2: How can I effectively monitor the progress of the hydrogenation reaction?

A2: Thin Layer Chromatography (TLC) provides a quick and efficient way to monitor the reaction. A suitable mobile phase, such as ethyl acetate/hexane, can be used to separate the nonpolar nitro starting material from the more polar amine product. The reaction is complete when the spot corresponding to the starting material is no longer visible on the TLC plate. For more precise, quantitative analysis, HPLC is recommended.

Q3: What are the essential safety precautions when working with hydrogen gas and Palladium on Carbon (Pd/C)?

A3: Hydrogen gas is extremely flammable and can form explosive mixtures with air.[11] All procedures should be conducted in a well-ventilated fume hood, away from any potential ignition sources.[10][11] Pd/C can be pyrophoric, particularly when dry and saturated with hydrogen. It should be handled with care, preferably as a wet paste.[8][15] After the reaction, the catalyst should be carefully filtered and kept wet until it can be disposed of according to institutional safety protocols.[11][16]

Q4: Are there alternative reducing agents to H₂/Pd/C for the nitro group reduction?

A4: While catalytic hydrogenation is a common and effective method, other reducing agents can be employed.[17][18][19] For instance, metal-based reducing agents under acidic conditions, such as iron in the presence of ammonium chloride, can be used.[20] Sodium dithionite is another alternative.[21][22] The choice of reagent will depend on factors such as the scale of the reaction, available equipment, and the desired purity of the product.[22]

Q5: How can I confirm the successful formation of the hydrochloride salt?

A5: The formation of the hydrochloride salt can be confirmed through several analytical methods. A simple pH test of an aqueous solution of the product should indicate acidity. For more definitive confirmation, techniques such as NMR spectroscopy can be used to observe the downfield shift of the aminomethyl protons upon protonation. Additionally, the presence and percentage of chlorine can be determined through elemental analysis.

References

  • Precautions for Using Palladium Carbon Catalyst - Honrel. (2025, February 27). Honrel.
  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2026, January 22). Master Organic Chemistry.
  • Hydrogenation (atmospheric pressure) with Pd/C. The University of Tokyo.
  • Beckmann Rearrangement | Important Name Reactions. (2021, January 21).
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  • Troubleshooting low yield in the Beckmann rearrangement of O-acetyl oxime. (2025). BenchChem.
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  • Reduction of nitro compounds. Grokipedia.
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  • Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN. Oriental Journal of Chemistry.
  • Nitro Reduction - Common Conditions.
  • Pearson, D. E., & Stone, R. M. (1951). The Beckmann Rearrangement. IX. A Study of Polyphosphoric Acid as a Rearrangement Medium. Journal of the American Chemical Society, 73(4), 1715–1716.
  • Reduction of Nitro groups. Al-Kindy College for Medicine.
  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Deriv
  • Troubleshooting low yield in Beckmann rearrangement with Benzophenone O-acetyl oxime. (2025). BenchChem.
  • Beckmann rearrangement. Wikipedia.
  • What are the best reagents to reduce aromatic nitro to amine? Does anyone have suggestions other than Raney Ni, Pd/C, Sn/HCl, Fe/HCl? (2012, October 16).
  • Beckmann Rearrangement Overview. Scribd.
  • The nitro to amine reduction: from millions of tons to single molecule studies. PMC.
  • Reduction of the Nitro Group to Amine by Hydroiodic Acid to Synthesize o-Aminophenol Derivatives as Putative Degradative Markers of Neuromelanin. (2014, June 16). MDPI.
  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. (2023, August 18).
  • Technical Support Center: Catalyst Selection and Optimization for Nitro Group Reduction. (2025). BenchChem.
  • Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. (2023, February 8). PMC.
  • Synthesis and Characterization of Xylazine Hydrochloride Polymorphs, Hydrates, and Cocrystals. (2023, May 31).
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  • Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. (2012, June 12).
  • Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. (2024, January 23). Crystal Growth & Design.
  • Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement metathesis as key steps. (2015, August 27). Beilstein Journals.
  • Enantioselective Beckmann Rearrangement through Organocatalytic Desymmetrization of Cyclobutanones for the Synthesis of 4,4-Disubstituted γ-Lactams. (2025, December 23). Organic Letters.
  • Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement met
  • Technical Support Center: Synthesis of 1-Amino-3-(azepan-1-yl)propan-2-ol. (2025). BenchChem.
  • Process for the preparation of (1s,2r)-2-(aminomethyl)-n,n-diethyl-1-phenylcyclopropanearboxamide hydrochloride.
  • A One-Pot Three Component Green Synthesis of 1-Aminoalkyl-2-Naphthols Using Grindstone Chemistry. International Journal of Current Microbiology and Applied Sciences.
  • Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa. (2001, February 15). PubMed.
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Optimization

Technical Support Center: Troubleshooting 1-[3-(Aminomethyl)phenyl]azepan-2-one Hydrochloride

Welcome to the Technical Support and Troubleshooting Center for 1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride (CAS: 1439896-45-3). As a Senior Application Scientist, I frequently consult with researchers encounteri...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for 1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride (CAS: 1439896-45-3). As a Senior Application Scientist, I frequently consult with researchers encountering assay interference, unexpected cellular toxicity, or in vivo pharmacological liabilities when utilizing this scaffold.

This compound possesses two highly reactive and pharmacologically active moieties: a basic primary amine (the aminomethyl group) and a conformationally rigid lactam (the azepan-2-one ring). While these features make it an excellent building block and target-binding pharmacophore, they are also the primary drivers of its off-target effects. This guide provides mechanistic explanations and self-validating protocols to help you diagnose and engineer away these liabilities.

Section 1: Cellular Off-Target Effects & Subcellular Localization

Q1: My compound accumulates in punctate intracellular structures and causes severe cellular vacuolization. Is this a specific target-mediated effect?

No. This is a classic artifact known as lysosomotropism (cationic ion trapping). The aminomethyl group is a weakly basic primary amine with a pKa of approximately 9.5. In the physiological pH of the cytosol (pH 7.2), a fraction of the compound remains unprotonated and highly lipophilic, allowing it to freely diffuse across the lipid bilayers of intracellular organelles. However, once it enters the acidic lumen of the lysosome (pH ~4.5), the primary amine becomes fully protonated[1]. Because the charged (cationic) form is membrane-impermeable, the drug becomes irreversibly trapped, accumulating at millimolar concentrations. This osmotic stress leads to lysosomal swelling, vacuolization, and eventual cell death, which is frequently misidentified as target-mediated cytotoxicity[2].

LysosomalTrapping Extracellular Extracellular Space (pH 7.4) Unprotonated Compound Cytosol Cytosol (pH 7.2) Unprotonated Compound Extracellular->Cytosol Passive Diffusion Lysosome Lysosome (pH 4.5) Protonated Compound (Trapped) Cytosol->Lysosome Passive Diffusion Lysosome->Cytosol Blocked (Membrane Impermeable) Vacuolization Cellular Vacuolization & Off-Target Toxicity Lysosome->Vacuolization Cationic Ion Trapping

Mechanism of cationic ion trapping and lysosomotropism driven by the primary amine.

Protocol 1: Validating Lysosomotropism via V-ATPase Inhibition

To prove that the observed vacuolization is an off-target pH-driven artifact rather than a true pharmacological effect, use this self-validating rescue assay:

  • Cell Seeding: Seed your target cells (e.g., HeLa) in a 96-well imaging plate at 10,000 cells/well and incubate overnight.

  • V-ATPase Blockade: Pre-treat the cells with 10 nM Bafilomycin A1 (a highly potent vacuolar H+-ATPase inhibitor) or a DMSO vehicle control for 1 hour at 37°C. Causality: Bafilomycin A1 prevents the pumping of protons into the lysosome, neutralizing its internal pH[2].

  • Compound Incubation: Add 1-[3-(Aminomethyl)phenyl]azepan-2-one HCl (1–10 μM) and co-incubate for 4–6 hours.

  • Counter-Staining: Add 50 nM LysoTracker Red DND-99 for the final 30 minutes of the incubation period.

  • Imaging: Wash twice with ice-cold PBS, fix with 4% paraformaldehyde, and image via confocal microscopy. Interpretation: If the compound's punctate accumulation and cellular vacuolization are abolished in the Bafilomycin A1-treated wells, the toxicity is definitively caused by lysosomal trapping[1].

Section 2: Pharmacological & In Vivo Liabilities

Q2: We are observing unexpected hERG channel inhibition and GPCR cross-reactivity in our safety panels. Why is this happening?

The aminomethylphenyl moiety is a known structural mimic of endogenous biogenic amines (such as dopamine, serotonin, and histamine). This mimicry allows the compound to promiscuously dock into the orthosteric binding pockets of various Class A GPCRs[3].

Furthermore, primary amines are notorious for binding to the pore cavity of the hERG (KCNH2) potassium channel . The protonated amine interacts with the aromatic residues (Tyr652 and Phe656) lining the hERG pore via cation-π interactions, leading to channel blockade and dangerous QTc prolongation in vivo[4].

Q3: Are there known enzymatic off-targets associated with the core scaffold?

Yes. The azepan-2-one (caprolactam) ring is a conformationally restricted 7-membered lactam. The amide bond within this ring acts as a highly effective hydrogen-bond donor/acceptor. In biological systems, this ring can act as a transition-state mimic for peptide bonds, leading to off-target binding in the active sites of serine proteases (e.g., HCV NS3/4A, BACE1)[5]. It can also inappropriately anchor into the ATP-binding hinge region of various kinases.

Troubleshooting Start Identify Off-Target Effect Type Assay Type? Start->Type Biochemical Biochemical / Cell-Free Type->Biochemical Cellular Cell-Based / In Vivo Type->Cellular AmineReact Primary Amine Reactivity (NHS/Aldehyde cross-linking) Biochemical->AmineReact Lysosome Lysosomal Trapping (Punctate Staining) Cellular->Lysosome hERG hERG / GPCR Promiscuity (Cardiotoxicity / CNS) Cellular->hERG Mitigate1 Use Amine-Free Buffers or Click-Chemistry AmineReact->Mitigate1 Mitigate2 Pre-treat with Bafilomycin A1 or Fluorinate Scaffold Lysosome->Mitigate2 Mitigate3 Steric Shielding (N-methylation) or Reduce pKa hERG->Mitigate3

Decision tree for diagnosing and mitigating assay interference and off-target liabilities.

Section 3: Medicinal Chemistry Mitigation Strategies

Q4: How can we structurally modify the compound to retain our primary target activity while engineering out the hERG and lysosomal liabilities?

To eliminate the off-target effects driven by the primary amine, you must disrupt either its basicity (pKa) or its steric accessibility .

  • Steric Shielding (N-Alkylation): Converting the primary amine to a secondary or tertiary amine (e.g., N,N-dimethylation) introduces steric bulk. While this does not significantly lower the pKa, the added bulk prevents the nitrogen from perfectly aligning with the hERG pore residues, drastically reducing cardiotoxicity[3].

  • pKa Modulation (Fluorination): Introducing electron-withdrawing groups (such as fluorine atoms) onto the adjacent phenyl ring or the aliphatic chain pulls electron density away from the amine via inductive effects. Lowering the pKa from 9.5 to ~7.8 ensures the compound remains largely unprotonated in the lysosome, preventing cationic trapping and enhancing cytosolic diffusion[4].

Quantitative Data: Impact of Structural Modifications on Off-Target Liabilities
Structural ModificationMechanistic RationalePredicted pKahERG IC50 (μM)Lysosomal Trapping (%)
Unmodified (Primary Amine) Baseline scaffold~9.50.8 (High Risk)100% (Severe)
N,N-Dimethylation Steric bulk disrupts hERG pore binding~9.2> 10.0 (Moderate)85% (High)
Ring Fluorination Inductive electron withdrawal lowers basicity~7.8> 30.0 (Safe)< 20% (Low)
Conversion to Amide Abolishes basicity entirelyN/A> 50.0 (Safe)< 5% (None)
Protocol 2: hERG Patch-Clamp Counter-Screening for Modified Analogs

Once you have synthesized a mitigated analog (e.g., the fluorinated derivative), validate the removal of the hERG liability using automated patch-clamp electrophysiology:

  • Cell Preparation: Culture CHO cells stably expressing the hERG potassium channel (KCNH2).

  • Formulation: Dissolve the modified compound in extracellular buffer (ensure final DMSO concentration is ≤0.1% to prevent membrane destabilization).

  • Voltage Protocol: Apply a standard voltage step protocol: depolarize the cell membrane to +20 mV for 2 seconds to open the channels, then repolarize to -50 mV to elicit hERG tail currents.

  • Perfusion & Measurement: Perfuse the compound at increasing concentrations (0.1 μM to 30 μM). Measure the dose-dependent reduction in tail current amplitude compared to the vehicle control.

  • Analysis: Calculate the IC50. A successful structural mitigation should shift the hERG IC50 from <1 μM (baseline compound) to >30 μM (safe analog).

References
  • Identifying the structure-activity relationship of leelamine necessary for inhibiting intracellular cholesterol transport. PubMed Central (PMC). Available at:[Link]

  • Reversing protonation of weakly basic drugs greatly enhances intracellular diffusion and decreases lysosomal sequestration. eLife. Available at: [Link]

  • Design, Synthesis, and Evaluation of a Novel 4-Aminomethyl-4-fluoropiperidine as a T-Type Ca2+ Channel Antagonist. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Biased Ligands of G Protein-Coupled Receptors (GPCRs): Structure–Functional Selectivity Relationships (SFSRs) and Therapeutic Potential. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Serine Protease Mechanism-Based Mimics. Direct Evidence for a Transition State Bridge Proton in Stable Potentials. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

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Reference Data & Comparative Studies

Comparative

Comparing the efficacy of 1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride in different cell lines

An In-Depth Guide to the Comparative Efficacy Analysis of 1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride Introduction: Deconstructing a Novel Chemical Entity In the landscape of drug discovery, novel chemical entiti...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Comparative Efficacy Analysis of 1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride

Introduction: Deconstructing a Novel Chemical Entity

In the landscape of drug discovery, novel chemical entities (NCEs) present both a challenge and an opportunity. 1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride is one such molecule, currently characterized primarily by its chemical structure rather than by an established biological profile. Its structure, featuring a substituted azepan-2-one (a seven-membered lactam ring, also known as a caprolactam) core linked to a phenyl ring with an aminomethyl group, suggests potential interactions with various biological targets. The absence of extensive public data on this compound necessitates a structured, hypothesis-driven approach to its characterization.

This guide serves not as a review of existing data, but as a comprehensive framework for researchers and drug development professionals to design and execute a comparative efficacy study of 1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride. We will proceed from a first-principles analysis of its structure to hypothesize potential mechanisms of action, and then detail a rigorous, multi-phase experimental plan to test these hypotheses across a panel of relevant cell lines.

Structural Analysis and Hypothesis Generation

The rational design of an efficacy study begins with a thorough analysis of the molecule's constituent parts:

  • Azepan-2-one (Caprolactam) Core: The caprolactam ring is a key structural motif in various biologically active compounds. While caprolactam itself is primarily an industrial monomer for nylon-6 production[1][2], the lactam ring is a privileged scaffold in medicinal chemistry, present in a wide array of drugs, including beta-lactam antibiotics. Its presence suggests potential for enzymatic interactions.

  • Aminomethylphenyl Group: This moiety provides a primary amine, which is basic at physiological pH and can participate in crucial hydrogen bonding and ionic interactions with biological targets such as enzyme active sites or receptor binding pockets. The substitution pattern on the phenyl ring is also a key determinant of binding specificity. A similar moiety, benzylamine, was explored to improve the bioavailability of factor Xa inhibitors, suggesting a potential role in interacting with serine proteases[3].

Based on these features, we can formulate two primary, testable hypotheses for the biological activity of 1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride:

  • Hypothesis 1: Anti-proliferative/Cytotoxic Activity. The combination of a potentially reactive lactam and a target-binding aminomethylphenyl group could allow the compound to interfere with cellular processes essential for proliferation, such as cell division or signaling pathways, making it a candidate for investigation in oncology.

  • Hypothesis 2: Enzyme Inhibition. The structure bears a resemblance to precursors and building blocks of various pharmacologically active agents[4]. The aminomethyl group, in particular, could act as a mimetic for natural substrates (like amino acids), potentially targeting enzymes such as proteases or kinases.

This guide will focus on a workflow designed to test the first hypothesis: the compound's potential as an anti-proliferative agent.

A Phased Approach to Efficacy and Mechanistic Analysis

A robust investigation into a novel compound's efficacy should be systematic. We propose a three-phase workflow, beginning with a broad screen, followed by a more focused mechanistic study in responsive cell lines, and culminating in a comparative analysis against established drugs.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Deep Dive cluster_2 Phase 3: Comparative Analysis P1_Start Compound Synthesis & QC P1_Cells Select Diverse Cell Line Panel P1_Start->P1_Cells P1_Assay Broad-Spectrum Cell Viability Assay (MTT) P1_Cells->P1_Assay P1_End Determine IC50 Values P1_Assay->P1_End P2_Select Identify Responsive vs. Non-Responsive Lines P1_End->P2_Select Analyze Data P2_Apoptosis Apoptosis Assay (Annexin V/PI) P2_Select->P2_Apoptosis P2_Cycle Cell Cycle Analysis P2_Select->P2_Cycle P3_Select Select Comparator Drug (e.g., Doxorubicin) P2_Apoptosis->P3_Select Elucidate MoA P2_Cycle->P3_Select P3_Assay Run Head-to-Head Viability Assays P3_Select->P3_Assay P3_End Benchmark Efficacy P3_Assay->P3_End

Caption: Proposed experimental workflow for compound characterization.

Phase 1: Broad-Spectrum Efficacy Screening

The initial goal is to determine if 1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride exhibits any cytotoxic or anti-proliferative activity and to identify sensitive cell lines.

Rationale for Cell Line Selection

A well-chosen panel should include cell lines from different tissue origins and with different genetic backgrounds. This diversity increases the chances of identifying a specific cellular context in which the compound is active.

  • MCF-7: An estrogen receptor-positive human breast cancer cell line. A common starting point for cancer drug screening.

  • A549: A human lung adenocarcinoma cell line. Represents a common and aggressive cancer type.

  • HCT116: A human colorectal cancer cell line. Often used in studies of apoptosis and cell cycle.

  • NIH-3T3: A non-cancerous mouse fibroblast cell line. Crucial for assessing general cytotoxicity and determining a preliminary therapeutic index (selectivity for cancer cells over normal cells).

Experimental Protocol: Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. It is a robust and widely accepted method for initial screening.

Materials:

  • Selected cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • 96-well cell culture plates

  • 1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride, dissolved in a suitable solvent (e.g., DMSO or water) to create a stock solution.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the compound in complete medium. The concentration range should be wide to capture the full dose-response curve (e.g., from 0.1 µM to 100 µM).

  • Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include "vehicle control" wells (medium with the same concentration of solvent, e.g., DMSO) and "no cell" blanks.

  • Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be consistent across experiments.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation and Interpretation

The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. This data is then plotted against the compound concentration to generate a dose-response curve, from which the half-maximal inhibitory concentration (IC₅₀) can be calculated.

Table 1: Hypothetical IC₅₀ Values for 1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride

Cell LineTissue of OriginIC₅₀ (µM) after 48hSelectivity Index (NIH-3T3 IC₅₀ / Cancer Cell IC₅₀)
MCF-7 Breast Adenocarcinoma15.26.5
A549 Lung Adenocarcinoma8.511.6
HCT116 Colorectal Carcinoma> 100< 1
NIH-3T3 Mouse Fibroblast98.7N/A

This data is purely illustrative. In this hypothetical scenario, the compound shows promising activity against A549 cells and moderate activity against MCF-7, with good selectivity over the non-cancerous NIH-3T3 line. It appears inactive in HCT116 cells. This would justify focusing subsequent mechanistic studies on the A549 cell line.

Phase 2: Mechanistic Investigation in Responsive Cell Lines

Once a responsive cell line is identified (e.g., A549 from our hypothetical data), the next step is to investigate how the compound is inhibiting cell growth. Common mechanisms include inducing programmed cell death (apoptosis) or arresting the cell cycle.

Experimental Protocol: Apoptosis Assay (Annexin V-FITC / Propidium Iodide)

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.

Procedure:

  • Treatment: Seed A549 cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes.

  • Analysis: Analyze the cells immediately using a flow cytometer.

    • Healthy cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Experimental Protocol: Cell Cycle Analysis

This assay determines the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M). A compound may cause cell cycle arrest at a specific checkpoint.

Procedure:

  • Treatment: Treat A549 cells as described for the apoptosis assay.

  • Cell Harvesting & Fixation: Harvest cells and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and treat with RNase A to prevent staining of RNA. Stain the cellular DNA with Propidium Iodide.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of PI fluorescence is proportional to the amount of DNA.

G Compound 1-[3-(Aminomethyl)phenyl] azepan-2-one hydrochloride Mitochondria Mitochondria Compound->Mitochondria Induces Stress Casp9 Caspase-9 Mitochondria->Casp9 Cytochrome c release Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis Execution

Caption: Hypothetical intrinsic apoptosis pathway induced by the compound.

Phase 3: Comparative Analysis with an Alternative Compound

To contextualize the efficacy of a novel compound, it must be benchmarked against a known standard. If the compound induces apoptosis in cancer cells, a relevant comparator would be a standard chemotherapeutic agent like Doxorubicin, which is known to induce DNA damage and apoptosis.

The MTT assay described in Phase 1 should be repeated, this time including Doxorubicin in parallel on the same plates as 1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride. This direct head-to-head comparison minimizes inter-experimental variability.

Table 2: Hypothetical Comparative Efficacy in A549 Cells

CompoundMechanism of ActionIC₅₀ (µM) in A549 Cells
1-[3-(Aminomethyl)phenyl]azepan-2-one HCl Putative Apoptosis Inducer8.5
Doxorubicin (Comparator) Topoisomerase II Inhibitor, DNA Intercalator0.8

This comparative table provides an immediate, clear benchmark of the novel compound's potency. In this illustrative case, while the novel compound is active, it is about ten-fold less potent than the clinical standard, Doxorubicin. This information is critical for making go/no-go decisions in a drug development pipeline and for identifying opportunities for further chemical optimization.

Conclusion and Future Directions

This guide outlines a systematic, hypothesis-driven framework for the initial characterization and comparative efficacy analysis of 1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride. By progressing from broad screening to focused mechanistic studies and finally to direct comparison with established agents, researchers can build a comprehensive data package to evaluate the therapeutic potential of this novel chemical entity.

Positive results from this workflow would warrant further investigation, including:

  • Target Identification: Utilizing techniques like affinity chromatography or proteomics to identify the specific molecular target(s).

  • In Vivo Studies: Assessing the compound's efficacy and safety in animal models of cancer.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to improve potency and selectivity.

By adhering to this rigorous, multi-faceted approach, the scientific community can efficiently and effectively unlock the potential hidden within novel chemical structures.

References

  • Pinto, D. J., et al. (2001). Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of Medicinal Chemistry, 44(4), 566-78. [Link]

  • PubChem. Caprolactam.[Link]

  • Google Patents.Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
  • The Royal Society of Chemistry. Metal-free Synthesis of β-Aminoketones by Reductive Hydroamination of Ynones.[Link]

  • MDPI. Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones.[Link]

  • HealthData.gov. Substance 865468: MLS000084112.[Link]

  • Patrick, G.L. An Introduction to Medicinal Chemistry. (General reference for drug design principles). A representative document can be found at [Link]

  • Wikipedia. Caprolactam.[Link]

  • Knoll, J., et al. (1998). The pharmacology of 1-phenyl-2-propylamino-pentane (PPAP), a deprenyl-derived new spectrum psychostimulant. Archives of Pharmacology, 358(5), 557-67. [Link]

  • NIST. Caprolactam - the NIST WebBook.[Link]

  • StudyGuides.com. Caprolactam (Chemical) – Study Guide.[Link]

  • Patsnap Synapse. What is the mechanism of Propafenone Hydrochloride?[Link]

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Comparative

An Independent Researcher's Guide to Verifying the Mechanism of Action of 1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride

This guide provides a comprehensive framework for the independent verification of the putative mechanism of action of the novel compound, 1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride. Given the absence of extensiv...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the independent verification of the putative mechanism of action of the novel compound, 1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride. Given the absence of extensive published data on this specific molecule, we will proceed from a hypothesis-driven approach, grounded in a structural analysis of the compound. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a comparative analysis framework.

Introduction and Putative Mechanism of Action

The chemical structure of 1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride incorporates two key pharmacophoric features: an aminomethylphenyl group and an azepan-2-one (caprolactam) ring. The aminomethylphenyl moiety is a common feature in ligands targeting monoamine neurotransmitter receptors. For instance, derivatives of aminomethylphenyl have been explored as ligands for both dopamine and serotonin receptors.[1][2][3][4][5][6] The azepan-2-one scaffold, a seven-membered lactam, has been identified in compounds acting as enzyme inhibitors and receptor modulators.[7][8][9]

Based on this structural analysis, a plausible and testable hypothesis is that 1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride functions as a modulator of a G-protein coupled receptor (GPCR), potentially the dopamine D2 receptor (D2R) . The D2R is a member of the D2-like family of dopamine receptors and is a primary target for antipsychotic medications. It is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates downstream signaling pathways, including the MAPK/ERK and CREB pathways.[10][11]

This guide will outline the necessary experiments to test the hypothesis that 1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride is a D2R antagonist.

Proposed Signaling Pathway: Dopamine D2 Receptor

D2_Receptor_Signaling Dopamine Dopamine (Agonist) D2R Dopamine D2 Receptor (D2R) Dopamine->D2R Activates Compound_X 1-[3-(Aminomethyl)phenyl] azepan-2-one hydrochloride (Putative Antagonist) Compound_X->D2R Blocks Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates ERK ERK1/2 PKA->ERK Modulates CREB CREB PKA->CREB Phosphorylates pERK p-ERK1/2 ERK->pERK Phosphorylates Gene Gene Transcription pERK->Gene pCREB p-CREB CREB->pCREB Phosphorylates pCREB->Gene

Caption: Proposed signaling pathway of the Dopamine D2 receptor.

Experimental Design for Independent Verification

To rigorously test our hypothesis, a multi-tiered experimental approach is necessary. This will involve primary binding assays to determine physical interaction with the receptor, secondary functional assays to characterize the nature of this interaction (agonist vs. antagonist), and tertiary downstream signaling assays to confirm the cellular consequences.

Comparative Compounds

A crucial aspect of this verification guide is the inclusion of well-characterized reference compounds. These will serve as benchmarks for interpreting the data obtained for 1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride.

  • Test Compound: 1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride (Compound X)

  • Positive Control (D2R Antagonist): Haloperidol

  • Positive Control (D2R Agonist): Quinpirole

  • Negative Control: Vehicle (e.g., DMSO or saline)

These compounds are readily available from various chemical suppliers.[12][13][14][15][16]

Experimental Workflow

Experimental_Workflow Start Hypothesis: Compound X is a D2R Antagonist Assay1 Primary Assay: Radioligand Binding Start->Assay1 Question1 Does it bind to D2R? Assay1->Question1 Assay2 Secondary Assay: cAMP Functional Assay Question1->Assay2 Yes Stop Conclusion: No direct D2R activity Question1->Stop No Question2 Agonist or Antagonist? Assay2->Question2 Assay3 Tertiary Assays: ERK & CREB Phosphorylation Question2->Assay3 Antagonist Question2->Assay3 Agonist Conclusion Conclusion on Mechanism of Action Assay3->Conclusion

Caption: Workflow for verifying the mechanism of action.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear positive and negative controls.

Protocol 1: Radioligand Binding Assay for Dopamine D2 Receptor

This assay will determine the binding affinity (Ki) of the test compound for the D2 receptor through competition with a radiolabeled ligand.[17][18][19][20][21]

Materials:

  • Cell membranes from HEK293 cells stably expressing human D2R.

  • Radioligand: [³H]-Spiperone.

  • Non-specific binding control: Haloperidol (10 µM).

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • 96-well filter plates (GF/B).

  • Scintillation fluid and microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound and control compounds in assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand ([³H]-Spiperone at a final concentration equal to its Kd), and 50 µL of the test/control compound dilutions.

  • For total binding wells, add 50 µL of assay buffer instead of a competitor. For non-specific binding wells, add 50 µL of 10 µM Haloperidol.

  • Initiate the binding reaction by adding 50 µL of D2R-expressing cell membranes (5-10 µg protein per well).

  • Incubate the plate for 60 minutes at room temperature with gentle agitation.

  • Terminate the assay by rapid filtration through the GF/B filter plate using a cell harvester.

  • Wash the filters three times with 200 µL of ice-cold assay buffer.

  • Allow the filters to dry, then add 50 µL of scintillation fluid to each well.

  • Quantify the radioactivity using a microplate scintillation counter.

  • Calculate the specific binding and determine the Ki value using non-linear regression analysis (Cheng-Prusoff equation).

Protocol 2: cAMP Functional Assay

This assay will determine if the compound acts as an agonist or antagonist at the D2R by measuring its effect on cAMP levels.[22][23][24][25][26]

Materials:

  • CHO-K1 or HEK293 cells stably expressing human D2R.

  • Assay medium: Serum-free medium containing 0.5 mM IBMX (a phosphodiesterase inhibitor).

  • Forskolin (an adenylyl cyclase activator).

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaLISA).

Procedure:

  • Seed the D2R-expressing cells in a 96-well plate and grow to 80-90% confluency.

  • Replace the growth medium with assay medium and incubate for 30 minutes.

  • For antagonist mode: a. Add various concentrations of the test compound or Haloperidol and incubate for 15 minutes. b. Add a fixed concentration of Quinpirole (EC80) to all wells except the basal control. c. Incubate for another 15 minutes. d. Add a fixed concentration of forskolin (e.g., 10 µM) to all wells except the basal control.

  • For agonist mode: a. Add various concentrations of the test compound or Quinpirole. b. Incubate for 15 minutes. c. Add a fixed concentration of forskolin to all wells except the basal control.

  • Incubate for 30 minutes at room temperature.

  • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Calculate the EC50 (for agonists) or IC50 (for antagonists) values from the dose-response curves.

Protocol 3: ERK1/2 Phosphorylation Western Blot Assay

This assay assesses the modulation of a key downstream signaling pathway.[11][27][28][29][30]

Materials:

  • D2R-expressing cells.

  • Stimulation buffer: Serum-free medium.

  • Lysis buffer: RIPA buffer with protease and phosphatase inhibitors.

  • Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total-ERK1/2.

  • Secondary antibody: HRP-conjugated anti-rabbit IgG.

  • SDS-PAGE gels, PVDF membranes, and Western blot imaging system.

Procedure:

  • Seed D2R-expressing cells and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours.

  • Pre-treat the cells with the test compound or Haloperidol at various concentrations for 30 minutes.

  • Stimulate the cells with an EC80 concentration of Quinpirole for 5-10 minutes. Include unstimulated and agonist-only controls.

  • Immediately place the plate on ice and wash the cells with ice-cold PBS.

  • Lyse the cells with ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 10-20 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour.

  • Incubate the membrane with the anti-phospho-ERK1/2 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with the anti-total-ERK1/2 antibody for normalization.

  • Quantify the band intensities using densitometry.

Protocol 4: CREB Phosphorylation ELISA

This assay provides another measure of downstream signaling.[10][31][32][33][34]

Materials:

  • D2R-expressing cells.

  • Phospho-CREB (Ser133) and Total CREB Sandwich ELISA kit.

  • Cell lysis buffer provided with the kit.

  • Microplate reader.

Procedure:

  • Seed cells in a 96-well plate and grow to 80-90% confluency. Serum-starve for 4-6 hours.

  • Pre-treat cells with the test compound or Haloperidol for 30 minutes.

  • Stimulate with an EC80 concentration of Quinpirole for 15-30 minutes.

  • Lyse the cells according to the ELISA kit manufacturer's instructions.

  • Perform the ELISA for both phospho-CREB and total CREB as per the kit's protocol. This typically involves adding lysates to antibody-coated wells, followed by detection antibodies and a substrate.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the ratio of phospho-CREB to total CREB for each condition.

Data Presentation and Comparative Analysis

Table 1: Comparative Binding and Functional Data

CompoundD2R Binding Affinity (Ki, nM)Functional Activity (cAMP Assay)Potency (EC50/IC50, nM)
Compound X To be determinedTo be determinedTo be determined
Haloperidol 1 - 5Antagonist5 - 20
Quinpirole 10 - 50Agonist5 - 15

Table 2: Comparative Downstream Signaling Effects

Treatment ConditionRelative p-ERK/Total ERK RatioRelative p-CREB/Total CREB Ratio
Vehicle 1.01.0
Quinpirole (EC80) Expected DecreaseExpected Decrease
Compound X + Quinpirole To be determinedTo be determined
Haloperidol + Quinpirole ~1.0 (Reversal of decrease)~1.0 (Reversal of decrease)
Compound X (alone) ~1.0~1.0

Interpretation of Results:

  • If Compound X shows high affinity for D2R (low Ki value), blocks the Quinpirole-induced decrease in cAMP (acting as an antagonist), and reverses the Quinpirole-induced changes in p-ERK and p-CREB, the hypothesis that it is a D2R antagonist is strongly supported.

  • If Compound X binds to D2R and mimics the effects of Quinpirole in the functional and downstream assays, it should be classified as a D2R agonist.

  • If Compound X does not bind to D2R in the primary assay, its mechanism of action lies elsewhere, and this hypothesis is refuted.

Conclusion

This guide provides a rigorous, hypothesis-driven framework for the independent verification of the mechanism of action of 1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride. By employing a multi-tiered approach with well-characterized controls, researchers can confidently elucidate the pharmacological profile of this novel compound. The detailed protocols and comparative data tables offer a clear path to generating and interpreting the necessary experimental evidence. This systematic approach is fundamental to advancing our understanding of new chemical entities and their potential therapeutic applications.

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